ethyl (2R)-5-oxopyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl (2R)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJOOVQLTTVTJY-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl (2R)-5-oxopyrrolidine-2-carboxylate
Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a notable chiral building block in organic synthesis, holds significant importance for researchers, scientists, and professionals in drug development.[1] Its distinct pyrrolidine ring structure, featuring both a carbonyl and a carboxylate functional group, coupled with its specific (R) stereochemistry, imparts unique reactivity and biological activity.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, application in synthetic chemistry, and analytical identification.
| Property | Value | Source |
| CAS Number | 68766-96-1 | [1][2] |
| Molecular Formula | C₇H₁₁NO₃ | [1][2] |
| Molecular Weight | 157.17 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 5-Oxo-D-proline Ethyl Ester, (R)-5-Oxopyrrolidine-2-carboxylic Acid Ethyl Ester | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Boiling Point | 453.1±38.0 °C at 760 mmHg (for the corresponding carboxylic acid) | [3] |
| Topological Polar Surface Area | 55.4 Ų | [2][4] |
| InChI Key | QYJOOVQLTTVTJY-RXMQYKEDSA-N | [1][2] |
| Canonical SMILES | CCOC(=O)[C@H]1CCC(=O)N1 | [1][2] |
Chemical Reactivity and Synthetic Utility
This compound's functional groups—an ester, a lactam (cyclic amide), and a chiral center—make it a versatile intermediate for a variety of chemical transformations.
-
Reduction : The carbonyl group within the pyrrolidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.[1]
-
Substitution : The ethyl ester group is susceptible to nucleophilic substitution, allowing for its conversion into other esters or amides.[1]
-
Oxidation : While the lactam is relatively stable, the secondary amine, if unprotected, and other parts of the molecule could be subject to oxidation under specific conditions.[1]
Its primary utility lies in its role as a chiral precursor for more complex molecules. The (R) configuration is readily available, making it a valuable starting material for the synthesis of pharmaceuticals, natural products, and functional materials with defined stereochemistry.[1] For instance, it has been instrumental in creating γ-aminobutyric acid (GABA) derivatives and bioactive spirocyclic compounds with potential antitumor properties.[1]
Experimental Protocols
A prevalent method for synthesizing this compound is through the acid-catalyzed esterification of pyroglutamic acid.[1]
Protocol: Acid-Catalyzed Esterification of (R)-Pyroglutamic Acid [1]
-
Dissolution : Dissolve (R)-pyroglutamic acid (e.g., 20 g, 154.8 mmol) in absolute ethanol (400 mL).
-
Catalysis : Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) to the solution.
-
Reflux : Heat the mixture to reflux and maintain for approximately 24 hours.
-
Monitoring : Track the reaction's progress using thin-layer chromatography (TLC). The conversion can be observed by the disappearance of the pyroglutamic acid spot (typical Rf = 0.41) and the appearance of the ethyl ester product spot (typical Rf = 0.67).
-
Work-up : Upon completion, cool the reaction mixture. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction : Extract the product into an organic solvent such as ethyl acetate.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography if necessary.
Applications in Research and Development
The compound's unique structural features make it a valuable asset in several areas of chemical and pharmaceutical research.
-
Medicinal Chemistry : It is a key precursor for pharmaceutical agents, particularly those targeting neurological disorders.[1][5] Its scaffold is integrated into novel drug candidates to explore various biological activities, including potential neuroprotective effects.[1]
-
Asymmetric Catalysis : this compound can be utilized as a chiral ligand in asymmetric catalysis.[1] By incorporating this molecule into transition metal catalysts, scientists can facilitate highly selective and efficient stereoselective transformations, which are crucial for synthesizing enantiomerically pure pharmaceuticals.[1]
-
Organic Synthesis : It serves as a fundamental chiral building block for constructing complex organic molecules and natural products with precise stereochemistry.[1]
Safety and Handling
According to GHS classifications, this compound requires careful handling.[2]
-
Hazards : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautions : Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing.[6] In case of contact, affected areas should be rinsed immediately with plenty of water.[6] For spills, the material should be swept up and placed into suitable containers for disposal, avoiding dust formation.[6]
It is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[6] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. Buy this compound | 68766-96-1 [smolecule.com]
- 2. This compound | C7H11NO3 | CID 643508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid (EVT-2683235) | 1001390-60-8 [evitachem.com]
- 4. chemscene.com [chemscene.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.fr [fishersci.fr]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl (2R)-5-oxopyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a valuable chiral building block in organic synthesis and medicinal chemistry.[1] This document details the key analytical techniques and experimental protocols utilized to confirm the chemical structure, stereochemistry, and purity of this compound.
Introduction
This compound, also known as D-pyroglutamic acid ethyl ester, is a cyclic amino acid derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol .[2] Its rigid pyrrolidinone ring and chiral center at the C2 position make it a crucial intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals. A thorough understanding of its structure is paramount for its effective application in research and development. This guide outlines the multifaceted approach to its structural verification, encompassing spectroscopic analysis and stereochemical determination.
Synthesis
A widely employed method for the synthesis of this compound is the acid-catalyzed esterification of (R)-pyroglutamic acid.[1]
Experimental Protocol: Acid-Catalyzed Esterification
A mixture of (R)-pyroglutamic acid (1 equivalent) in absolute ethanol (approximately 10-20 volumes) is treated with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated at reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The resulting residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product. Purification is typically achieved through vacuum distillation or column chromatography on silica gel to afford pure this compound.
Logical Workflow for Synthesis and Purification
References
A Comprehensive Guide to the Nomenclature of Ethyl (2R)-5-oxopyrrolidine-2-carboxylate
For researchers, scientists, and professionals in drug development, precise communication is paramount. This begins with the accurate and comprehensive identification of chemical compounds. Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a key chiral building block in organic synthesis, is known by a variety of synonyms across different chemical databases, suppliers, and scientific literature. This guide provides an in-depth overview of its nomenclature to ensure clarity and facilitate effective information retrieval.
IUPAC Name and Stereochemistry
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [][][3][4]. The "(2R)" designation specifies the stereochemistry at the second carbon of the pyrrolidine ring, which is crucial for its application in asymmetric synthesis.
Common Synonyms and Abbreviations
In laboratory practice and commercial listings, a range of synonyms and abbreviations are used for convenience. These are often based on the common name of the parent acid, pyroglutamic acid.
| Synonym Category | Synonym |
| Common Chemical Names | D-Pyroglutamic acid ethyl ester[][4] |
| (R)-5-Oxopyrrolidine-2-carboxylic acid ethyl ester[][][3] | |
| 5-Oxo-D-proline Ethyl Ester[3][4] | |
| Ethyl (R)-(-)-2-pyrrolidone-5-carboxylate[4][5] | |
| (R)-(-)-5-Ethylcarboxyl-2-pyrrolidinone[4][5] | |
| D-5-Oxo-2-pyrrolidinecarboxylic acid ethyl ester[5] | |
| Ethyl 5-oxo-D-prolinate[4] | |
| Abbreviations | D-Pyr-OEt[][][4] |
| H-D-PYR-OET[4] |
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, a variety of chemical identifiers are assigned to this compound.
| Identifier Type | Identifier |
| CAS Registry Number | 68766-96-1[][3][4] |
| EC Number | 898-267-9[4] |
| PubChem CID | 643508[4] |
| InChI | InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1[][3][4] |
| InChIKey | QYJOOVQLTTVTJY-RXMQYKEDSA-N[][][4] |
| Canonical SMILES | CCOC(=O)C1CCC(=O)N1[][3] |
| Isomeric SMILES | CCOC(=O)[C@H]1CCC(=O)N1[3][4] |
Experimental Workflow: Compound Identification
The following diagram illustrates a typical workflow for the unambiguous identification of a chemical compound like this compound in a research setting.
This guide consolidates the various synonyms and identifiers for this compound, providing a valuable resource for the scientific community. The standardized nomenclature and identifiers are essential for accurate documentation, database searches, and clear communication in research and development.
References
The Synthesis of D-Pyroglutamic Acid Ethyl Ester: A Technical Guide
An In-depth Examination of the Synthesis of a Key Chiral Building Block for Researchers, Scientists, and Drug Development Professionals.
Introduction
D-pyroglutamic acid and its derivatives, such as the ethyl ester, are valuable chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The rigid, cyclic structure of the pyroglutamate scaffold provides a conformationally constrained amino acid analogue that is useful in designing molecules with specific spatial orientations. This technical guide provides a comprehensive overview of the synthesis of D-pyroglutamic acid ethyl ester, focusing on established methodologies, experimental protocols, and quantitative data to aid researchers in its preparation and application. While the precise historical "discovery" of the synthesis of this specific ester is not well-documented, its preparation relies on fundamental and well-established chemical transformations dating back to the late 19th century. The formation of pyroglutamic acid by heating glutamic acid was first noted in 1882, and the Fischer-Speier esterification, a foundational method for producing esters, was developed in 1895.[1]
Core Synthesis Strategy: A Two-Step Approach
The most common and practical approach to the synthesis of D-pyroglutamic acid ethyl ester involves a two-step process commencing from the readily available D-glutamic acid. This strategy is outlined below:
-
Cyclization of D-Glutamic Acid: The first step involves the intramolecular cyclization of D-glutamic acid to form D-pyroglutamic acid. This is typically achieved through thermal dehydration.
-
Esterification of D-Pyroglutamic Acid: The resulting D-pyroglutamic acid is then esterified with ethanol to yield the desired D-pyroglutamic acid ethyl ester. Several methods can be employed for this step, with the use of thionyl chloride being a common and efficient approach.
This two-step pathway is advantageous as it utilizes a stable and common starting material and separates the cyclization and esterification reactions, allowing for purification of the intermediate if necessary.
Experimental Protocols
Step 1: Synthesis of D-Pyroglutamic Acid via Thermal Cyclization
This protocol is based on the established method of intramolecular dehydration of glutamic acid by heating.[2]
Procedure:
-
To a suitable reaction vessel, add D-glutamic acid.
-
Heat the D-glutamic acid to a temperature of 130-180°C.[3] The reaction can be conducted neat or in a high-boiling solvent like water under reflux conditions.[4]
-
Maintain this temperature for a period of 40-70 minutes, during which the cyclization and dehydration occur.[3]
-
Monitor the reaction progress by a suitable method (e.g., TLC or NMR) until the starting material is consumed.
-
Upon completion, cool the reaction mixture.
-
If performed neat, the resulting solid is D-pyroglutamic acid. It can be purified by recrystallization from water.[5] If performed in water, the water can be removed under reduced pressure to yield the crude product, which is then recrystallized.
Step 2: Synthesis of D-Pyroglutamic Acid Ethyl Ester via Thionyl Chloride-Mediated Esterification
This protocol is a common and effective method for the esterification of carboxylic acids.[6]
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere, suspend D-pyroglutamic acid (1 equivalent) in absolute ethanol (used as both reactant and solvent).
-
Cool the suspension to -5°C using an ice-salt bath.
-
Slowly add thionyl chloride (SOCl₂) (2 equivalents) to the cooled suspension while stirring.[6] The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-48 hours.[3][6] The reaction progress should be monitored (e.g., by TLC).
-
Once the reaction is complete, remove the excess ethanol and SOCl₂ under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer sequentially with a dilute aqueous basic solution (e.g., a mixture of water and triethylamine or a saturated sodium bicarbonate solution) to neutralize the remaining acid, followed by a wash with brine.[6][7]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude D-pyroglutamic acid ethyl ester.
-
The crude product can be further purified by column chromatography on silica gel.[6]
Quantitative Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of D-pyroglutamic acid ethyl ester, based on the provided protocols.
Table 1: Cyclization of D-Glutamic Acid to D-Pyroglutamic Acid
| Parameter | Value | Reference |
| Starting Material | D-Glutamic Acid | [3] |
| Reaction | Thermal Cyclization | [3] |
| Temperature | 130-180°C | [3] |
| Reaction Time | 40-70 minutes | [3] |
| Yield | ~65% (for DL-pyroglutamic acid) | [6] |
Note: The yield is reported for the synthesis of DL-pyroglutamic acid from L-glutamic acid, as specific yield data for the D-enantiomer was not available in the search results. The yield for the D-enantiomer is expected to be similar.
Table 2: Esterification of D-Pyroglutamic Acid
| Parameter | Value | Reference |
| Starting Material | D-Pyroglutamic Acid | [6] |
| Reaction | Thionyl Chloride-mediated Esterification | [6] |
| Reagents | Ethanol, Thionyl Chloride | [6] |
| Temperature | -5°C to Room Temperature | [6] |
| Reaction Time | 3-48 hours | [3][6] |
| Yield | ~90% | [3] |
Mandatory Visualizations
Logical Workflow for the Synthesis of D-Pyroglutamic Acid Ethyl Ester
Caption: Overall workflow for the two-step synthesis.
Mechanism of Thionyl Chloride-Mediated Esterification
Caption: Mechanism of the esterification step.
Conclusion
The synthesis of D-pyroglutamic acid ethyl ester is a straightforward and well-established process that is accessible to researchers in various fields. The two-step approach, involving the thermal cyclization of D-glutamic acid followed by a thionyl chloride-mediated esterification, provides a reliable route to this valuable chiral intermediate. By understanding the underlying chemical principles and adhering to the detailed experimental protocols outlined in this guide, scientists and drug development professionals can efficiently produce D-pyroglutamic acid ethyl ester for their research and development needs.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. CN103351323A - Preparation method of pyroglutamic acid - Google Patents [patents.google.com]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - Preparation of pyroglutamic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
An In-depth Technical Guide to Ethyl (2R)-5-oxopyrrolidine-2-carboxylate (CAS: 68766-96-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, also known as D-Pyroglutamic acid ethyl ester, is a chiral cyclic amino acid derivative belonging to the pyrrolidinone class of compounds. Its unique structural features, including a lactam ring and an ethyl ester functional group, make it a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its role as a chiral precursor in the development of complex molecules and its potential, though not yet fully elucidated, biological activities.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline solid or viscous oil at room temperature. It is soluble in a range of organic solvents. A summary of its key physicochemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 68766-96-1 | [1] |
| Molecular Formula | C₇H₁₁NO₃ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder or viscous oil | [2] |
| Melting Point | 53-57 °C | [2] |
| Boiling Point | 176 °C @ 12 mmHg | [2] |
| Density | 1.161 g/cm³ | [2] |
| Storage Temperature | 2-8 °C | [2] |
Table 2: Spectroscopic Data
| ¹H NMR (75 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) | IR (Characteristic Peak) |
| δ (ppm) : 6.55 (br s, 1H, NH), 4.25 (q, 1H, J = 8.4 Hz, CH), 4.16 (q, 2H, J = 7.1 Hz, ester CH₂), 2.22-2.48 (m, 3H, H-3α, H-4), 2.07-2.22 (m, 1H, H-3β), 1.22 (t, 3H, J = 7.1 Hz, ester CH₃)[2] | δ (ppm) : 178.37 (lactam CO), 172.10 (ester CO), 61.58 (ester CH₂), 55.59 (CH), 29.33 (CH₂, C-4), 24.77 (CH₂, C-3), 14.11 (ester CH₃)[2] | ν (cm⁻¹) : 1732 (ester C=O)[1] |
Synthesis and Manufacturing
The most common and classical method for the synthesis of this compound is the acid-catalyzed esterification of D-pyroglutamic acid.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is based on a representative procedure for the synthesis of pyroglutamic acid esters.
Materials:
-
D-Pyroglutamic acid (20 g, 154.8 mmol)
-
Anhydrous ethanol (400 mL)
-
Concentrated sulfuric acid (1 mL)
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of D-pyroglutamic acid in anhydrous ethanol is prepared in a round-bottom flask.
-
Concentrated sulfuric acid is carefully added as a catalyst.
-
The reaction mixture is heated to reflux and maintained for approximately 24 hours.[1]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the conversion of pyroglutamic acid (Rf = 0.41) to its ethyl ester (Rf = 0.67).[1]
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in chloroform and washed with a saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the final product.
This method is known for its simplicity and high yields, making it suitable for both laboratory and industrial-scale production.[1]
Caption: Workflow for the classical synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable chiral building block with several applications in organic synthesis and medicinal chemistry.
-
Chiral Building Block: Its defined stereochemistry at the C2 position makes it a versatile starting material for the synthesis of complex chiral molecules, including pharmaceuticals and natural products.[1] It has been utilized in the synthesis of diverse chiral scaffolds, such as γ-aminobutyric acid (GABA) derivatives, which have potential therapeutic applications.[1]
-
Intermediate in Drug Synthesis: It serves as a key intermediate in the synthesis of bioactive compounds, including spirocyclic molecules that have exhibited antitumor activity.[1] Its role as a precursor for pharmaceutical agents targeting neurological disorders is also an area of interest.[1]
-
Ligand in Asymmetric Catalysis: The molecule can be employed as a ligand in asymmetric catalysis. By incorporating it into a catalyst structure, it can facilitate efficient and enantioselective transformations, which is crucial for the synthesis of single-enantiomer drugs.[1]
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 5-Oxoprolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-oxoprolinate, also known as ethyl pyroglutamate, is the ethyl ester of pyroglutamic acid, a cyclic derivative of glutamic acid. This compound serves as a versatile chiral building block in the synthesis of various pharmaceutical agents and bioactive molecules. Its rigid, cyclic structure and multiple functional groups make it an attractive starting material for creating complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 5-oxoprolinate, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological context.
Physicochemical Properties
The physical and chemical properties of ethyl 5-oxoprolinate are summarized in the tables below. It is important to note that properties can vary slightly depending on the stereoisomer (L-, D-, or DL-racemic mixture).
Table 1: Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | ethyl (2S)-5-oxopyrrolidine-2-carboxylate (for L-isomer) | [] |
| Synonyms | Ethyl pyroglutamate, H-Pyr-OEt, Ethyl L-pyroglutamate, (S)-(+)-Ethyl 2-pyrrolidone-5-carboxylate | [2][3] |
| CAS Number | 7149-65-7 (L-isomer) | [2][3] |
| 68766-96-1 (D-isomer) | [] | |
| 66183-71-9 (DL-racemic mixture) | ||
| Molecular Formula | C₇H₁₁NO₃ | [2][3] |
| Molecular Weight | 157.17 g/mol | [2][3] |
| Appearance | White to cream or pale yellow low melting solid/crystal or yellowish viscous oil | [][3] |
Table 2: Physical Properties
| Property | Value | Conditions | Reference(s) |
| Melting Point | 53-57 °C | [] | |
| Boiling Point | 176 °C | 12 mmHg | [] |
| 140-145 °C | 1 Torr | [3] | |
| Density | 1.161 - 1.2 g/cm³ (Predicted/Experimental) | [3] | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. | [4][5] | |
| Refractive Index | n20/D 1.478 (lit.) | 20 °C | |
| Optical Activity | [α]/D -3.0 to -4.0 deg | c=5 in water | [6] |
Table 3: Spectral Data
| Technique | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.48 (s, 1H), 4.16 (s, 2H), 2.22-2.48 (m, 3H), 2.07-2.22 (m, 1H), 1.22 (t, 3H, J = 7.1 Hz) | [2][7] |
| ¹³C NMR | (75 MHz, CDCl₃) δ (ppm): 178.37 (lactam CO), 172.10 (ester CO), 61.58 (ester CH₂), 55.59 (CH), 29.33 (CH₂, C-4), 24.77 (CH₂, C-3), 14.11 (ester CH₃) | [2] |
| Infrared (IR) | (KBr pellet, cm⁻¹): Characterized by strong absorptions corresponding to the C=O of the lactam and ester groups. | [7][8] |
| Mass Spectrometry (MS) | Expected m/z for [M+H]⁺: 158 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of ethyl 5-oxoprolinate are provided below.
Synthesis of Ethyl L-Pyroglutamate
This protocol describes the esterification of L-pyroglutamic acid using thionyl chloride in ethanol.[2][3]
Materials:
-
L-Pyroglutamic acid
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
Potassium carbonate (K₂CO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Suspend L-pyroglutamic acid (e.g., 30.0 g, 232 mmol) in anhydrous ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (e.g., 20 mL, 274 mmol) dropwise to the suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 15 hours.
-
Allow the reaction mixture to warm to room temperature, at which point the solution should become clear.
-
Remove all volatile components under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (500 mL).
-
Treat the solution sequentially with anhydrous potassium carbonate and anhydrous magnesium sulfate with stirring to neutralize any remaining acid and remove water.
-
Filter off the drying agents.
-
Pass the filtrate through a small plug of silica gel to remove baseline impurities.
-
Concentrate the filtrate under reduced pressure to yield ethyl (S)-5-oxopyrrolidine-2-carboxylate as a yellowish viscous oil.
References
- 2. Ethyl L-pyroglutamate | 7149-65-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 6. Ethyl L-Pyroglutamate | 7149-65-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl (2R)-5-oxopyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl (2R)-5-oxopyrrolidine-2-carboxylate. This compound, a derivative of pyroglutamic acid, is a valuable chiral building block in organic synthesis. The following sections detail its spectral characteristics, the experimental protocols for data acquisition, and visual representations of its structure and the analytical workflow.
Molecular Structure and Atom Numbering
The structure of this compound is presented below with standardized atom numbering for correlation with the NMR spectral data.
Caption: Molecular structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectral data provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The data presented here is for the equivalent (S)-enantiomer, ethyl L-pyroglutamate.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.22-2.48 | m | 3H | H-3α, H-4 |
| 2.07-2.22 | m | 1H | H-3β |
| 1.22 | t, J = 7.1 Hz | 3H | ester CH₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number and types of carbon atoms within the molecule. The data provided is for the equivalent (S)-enantiomer, ethyl L-pyroglutamate.[1]
| Chemical Shift (δ) ppm | Assignment |
| 178.37 | lactam CO (C5) |
| 172.10 | ester CO (C6) |
| 61.58 | ester CH₂ (C8) |
| 55.59 | CH (C2) |
| 29.33 | CH₂ (C4) |
| 24.77 | CH₂ (C3) |
| 14.11 | ester CH₃ (C9) |
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound is outlined below.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.
-
Filtration: The resulting solution is filtered through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
-
Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution, which is critical for obtaining high-quality spectra.
Instrumental Parameters
-
Spectrometer: Data is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a compound of this concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for NMR analysis of a small organic molecule.
Caption: A typical workflow for NMR sample analysis.
References
An In-depth Technical Guide on the Biological Activity of Ethyl (2R)-5-Oxopyrrolidine-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a derivative of pyroglutamic acid, is a chiral molecule that has garnered interest in the scientific community for its potential biological activities and its utility as a versatile building block in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on neuroprotective, anticancer, and antimicrobial properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound, also known as D-pyroglutamic acid ethyl ester, belongs to the class of pyrrolidinones, which are prevalent scaffolds in many biologically active natural products.[1] Its unique structural features, including a lactam ring and a chiral center, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules.[2] Research indicates that this compound and its derivatives may modulate various biological processes, including enzymatic activity and cellular signaling pathways, highlighting its potential for therapeutic applications.[2]
Biological Activities
While specific quantitative data for the biological activities of this compound is limited in publicly available literature, studies on its derivatives and related compounds suggest several areas of potential therapeutic relevance.
Neuroprotective Effects
Derivatives of the 5-oxopyrrolidine-2-carboxylate core have been investigated for their neuroprotective properties. The pyroglutamate structure is of interest in neuroscience research.[] For instance, certain pyroglutamate amides have been synthesized and have shown potential in mitigating neurotoxicity, suggesting a role for this scaffold in the development of treatments for neurodegenerative disorders.
Anticancer Activity
Recent studies have focused on the synthesis and anticancer evaluation of novel 5-oxopyrrolidine derivatives. While specific data for the ethyl ester is not provided, various derivatives bearing azole, diazole, and hydrazone moieties have demonstrated significant cytotoxic activity against cancer cell lines such as A549 human lung adenocarcinoma.[1][4]
Antimicrobial and Antifungal Activity
The 5-oxopyrrolidine scaffold has been identified as a promising framework for the development of new antimicrobial agents.[1] Studies on L-pyroglutamic acid esters have revealed significant antifungal activity against various plant pathogens.[5] Although these studies focused on the L-enantiomer, they provide a strong rationale for investigating the antimicrobial potential of the D-enantiomer, this compound.
Quantitative Data
| Compound Reference | Target Organism | EC50 (µg/mL)[5] |
| 2d (an L-pyroglutamic acid ester) | Phytophthora infestans | 1.44 |
| 2j (an L-pyroglutamic acid ester) | Phytophthora infestans | 1.21 |
| Azoxystrobin (Commercial Fungicide) | Phytophthora infestans | 7.85 |
Signaling Pathways
Nrf2 Signaling Pathway
While not directly demonstrated for this compound, some pyrrolidine derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] This pathway is a critical regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Proposed Nrf2 signaling pathway activation by a pyrrolidine derivative.
Experimental Protocols
This section provides generalized protocols for assays relevant to the potential biological activities of this compound. These should be adapted and optimized for the specific experimental context.
In Vitro Neuroprotection Assay
This protocol outlines a general procedure to assess the neuroprotective effects of a test compound against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y).[2]
Caption: Experimental workflow for an in vitro neuroprotection assay.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Culture: Maintain the neuronal cell line according to standard protocols.
-
Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Induction of Neurotoxicity: Add glutamate to the wells to induce excitotoxicity.
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Viability Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
In Vitro Anticancer Activity Assay
This protocol describes a method to evaluate the cytotoxic effects of the compound on a cancer cell line (e.g., A549).[4]
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
MTT reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates and allow them to attach.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Perform the MTT assay as described in the neuroprotection protocol.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Test (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain.
Materials:
-
Bacterial strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare serial twofold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the bacterial strain for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Synthesis
This compound can be synthesized from D-pyroglutamic acid through Fischer esterification.[2]
Caption: Synthesis of this compound.
Conclusion
This compound and its derivatives represent a promising class of compounds with potential applications in neuroprotection, oncology, and infectious diseases. While direct and extensive biological data for the parent ethyl ester is currently scarce, the activities of its analogues strongly warrant further investigation. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers to explore the therapeutic potential of this intriguing molecule and to design future studies aimed at elucidating its mechanisms of action and quantifying its biological effects. Further research is necessary to establish a definitive profile of its biological activity and to explore its potential as a lead compound in drug discovery programs.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Fundamental Reactivity of the Pyrrolidinone Ring System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone ring, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry and materials science. Its unique combination of polarity, hydrogen bonding capabilities, and conformational flexibility has led to its incorporation into a wide array of pharmaceuticals, natural products, and polymers. This technical guide provides a comprehensive overview of the fundamental reactivity of the 2-pyrrolidinone ring system, focusing on its reactions at the amide nitrogen, the carbonyl carbon, and the α- and β-positions of the carbon backbone. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and application of pyrrolidinone-containing molecules.
Electronic Structure and General Reactivity
The reactivity of the 2-pyrrolidinone ring is governed by the electronic interplay between the amide nitrogen and the carbonyl group. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which delocalizes the electron density and imparts a planar character to the amide bond. This resonance has several important consequences for the ring's reactivity:
-
N-H Acidity: The nitrogen proton is weakly acidic, with a predicted pKa of approximately 16.62. This allows for deprotonation with a strong base to generate a nucleophilic lactamate anion.
-
Carbonyl Electrophilicity: While the resonance reduces the electrophilicity of the carbonyl carbon compared to a ketone, it is still susceptible to attack by strong nucleophiles.
-
α-C-H Acidity: The protons on the carbon atom adjacent to the carbonyl group (the α-position) are weakly acidic and can be removed by strong bases to form an enolate, which can then act as a nucleophile.
-
Ring Strain: As a five-membered ring, pyrrolidinone possesses some degree of ring strain, which can influence its reactivity, particularly in ring-opening reactions.
Reactions at the Amide Nitrogen
The nitrogen atom of the pyrrolidinone ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents.
N-Alkylation
Deprotonation of the N-H bond with a strong base, such as sodium hydride or sodium methoxide, followed by treatment with an alkyl halide or other electrophile, readily affords N-alkylated pyrrolidinones.
N-Acylation
N-acylation can be achieved by reacting the lactamate anion with an acyl halide or anhydride. This reaction is fundamental in the synthesis of many biologically active molecules.
Reactions at the Carbonyl Carbon
The carbonyl group is another important handle for modifying the pyrrolidinone scaffold.
Reduction to Pyrrolidines
The carbonyl group of 2-pyrrolidinone can be reduced to a methylene group to yield the corresponding pyrrolidine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4).
Hydrolysis
Under acidic or basic conditions, the amide bond of 2-pyrrolidinone can be hydrolyzed to yield γ-aminobutyric acid (GABA).[1][2] The reaction is typically slow but can be accelerated by heat. For instance, in a 4% sodium hydroxide solution, 50-70% of N-methylpyrrolidone is hydrolyzed after 8 hours.
Reactions at the α-Carbon
The α-carbon of the pyrrolidinone ring can be functionalized through the formation of an enolate intermediate.
α-Alkylation
Treatment of an N-protected pyrrolidinone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates an enolate that can be alkylated with an alkyl halide. The N-protection is often necessary to prevent competing N-alkylation.
Ring-Opening Polymerization
2-Pyrrolidinone can undergo anionic ring-opening polymerization to produce nylon-4, a polyamide with properties similar to natural silk. This polymerization is typically initiated by a strong base that deprotonates the monomer to form the lactamate anion, which then acts as the nucleophile to attack another monomer unit.
Quantitative Reactivity Data
A summary of available quantitative data on the reactivity of the 2-pyrrolidinone ring system is presented in the table below. It is important to note that specific reaction rates are highly dependent on the substrate, reagents, and reaction conditions.
| Parameter | Value | Conditions/Notes |
| pKa of N-H | ~16.62 (Predicted) | |
| Hydrolysis Rate | 50-70% hydrolysis in 8 hours | N-methylpyrrolidone in 4% NaOH solution. |
| C-H Bond Dissociation Energy (α-position) | ~377 kJ/mol (for pyrrolidine) | Experimental value for the α-C-H bond in the parent pyrrolidine ring.[3] The value for 2-pyrrolidinone is expected to be slightly lower due to stabilization of the resulting radical by the adjacent carbonyl group. Theoretical calculations (DFT) can provide more precise values. |
Experimental Protocols
Detailed experimental procedures for key reactions involving the pyrrolidinone ring are provided below. These protocols are illustrative and may require optimization for specific substrates.
Synthesis of Piracetam (N-acetamido-2-pyrrolidinone)
This protocol describes a common industrial synthesis of the nootropic drug piracetam.[1][4][5][6][7]
Step 1: Formation of Sodium 2-Pyrrolidonate
-
In a suitable reaction vessel, dissolve 850 kg of 2-pyrrolidone in a solution of sodium methoxide.
-
The sodium salt of 2-pyrrolidone will form and is soluble in water.
Step 2: Condensation with Ethyl Chloroacetate
-
After dissolving the sodium 2-pyrrolidonate in a suitable solvent, add approximately 128 kg of ethyl chloroacetate.
-
Allow the condensation reaction to proceed to form ethyl 2-pyrrolidoneacetate.
Step 3: Amination
-
Introduce ammonia gas into the reaction mixture and stir for 2 hours.
-
Allow the reaction mixture to stand, promoting crystallization of the product.
-
Filter the crystals and dry to obtain 2-pyrrolidone acetamide (piracetam). The reported yield is approximately 76%.
Reduction of 2-Pyrrolidinone to Pyrrolidine with LiAlH₄
This is a general procedure for the reduction of amides and lactams to amines using lithium aluminum hydride.[8][9][10][11]
Materials:
-
2-Pyrrolidinone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate (for quenching)
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 to 2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Substrate: Cool the suspension in an ice bath. Slowly add a solution of 2-pyrrolidinone (1 equivalent) in anhydrous THF to the LiAlH₄ suspension. The addition should be done at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or at reflux until the reaction is complete (monitor by TLC).
-
Workup (Fieser method):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'x' mL of water, where 'x' is the mass of LiAlH₄ in grams used.
-
Add 'x' mL of 15% aqueous NaOH solution.
-
Add '3x' mL of water.
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes until a granular precipitate forms.
-
Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite and wash the filter cake with THF or ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude pyrrolidine.
-
Purify the product by distillation if necessary.
-
Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere. The workup procedure should be performed with extreme care.
Synthesis of Cotinine from Nicotine
Cotinine, a major metabolite of nicotine, is a pyrrolidinone derivative. This protocol describes its synthesis by the oxidation of nicotine.[12][13]
Materials:
-
Nicotine
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium hydroxide (KOH)
-
Water
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flask, dissolve potassium ferricyanide (14-fold molar excess) and potassium hydroxide (14-fold molar excess) in water. Cool the solution to 0 °C with stirring.
-
Addition of Nicotine: Add nicotine (1 equivalent) dropwise to the cold, stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 100 minutes.
-
Workup:
-
Make the reaction mixture basic with additional potassium hydroxide.
-
Extract the aqueous layer with three portions of chloroform.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain a crude oil.
-
-
Purification: The crude cotinine can be purified by column chromatography on alumina, eluting with a gradient of ether and methanol.
Visualizations of Reactivity and Pathways
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a representative biological signaling pathway involving a pyrrolidinone derivative.
Caption: Mechanism of base-catalyzed hydrolysis of 2-pyrrolidinone.
Caption: General mechanism of N-acylation of 2-pyrrolidinone.
References
- 1. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]
- 2. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102718691A - Novel piracetam synthetic method - Google Patents [patents.google.com]
- 5. Novel synthesis method of nootropic piracetam - Eureka | Patsnap [eureka.patsnap.com]
- 6. Piracetam synthesis - chemicalbook [chemicalbook.com]
- 7. CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents [patents.google.com]
- 8. adichemistry.com [adichemistry.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Workup [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
Solubility Profile of Ethyl (2R)-5-oxopyrrolidine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available solubility data for ethyl (2R)-5-oxopyrrolidine-2-carboxylate (also known as D-Pyroglutamic acid ethyl ester), a versatile chiral building block in organic synthesis. Due to the limited publicly available quantitative solubility data for this specific ester, this guide also furnishes a detailed, adaptable experimental protocol for solubility determination based on established methods for the parent compound, L-pyroglutamic acid.
Physicochemical Properties
This compound is a derivative of pyroglutamic acid.[] Its structure, featuring a lactam and an ethyl ester, influences its solubility characteristics. General principles of ester solubility suggest that it is more soluble in organic solvents than its carboxylic acid precursor due to the masking of the polar carboxyl group.[2][3] It is described as a white to cream-colored, low-melting solid.[4]
Quantitative Solubility Data
Currently, specific quantitative solubility data for this compound across a range of solvents and temperatures is limited in publicly accessible literature. A calculated solubility value is available and presented in Table 1.
Table 1: Calculated Aqueous Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Method |
| Water | 25 | 20 | Calculated |
Note: This data is based on computational predictions and should be confirmed by experimental analysis.
Qualitative assessments indicate that D-Pyroglutamic acid ethyl ester is soluble in a variety of organic solvents.[]
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed protocol for determining the solubility of a compound like this compound. This method is adapted from a study on its parent compound, L-pyroglutamic acid, and is a robust and widely used technique.[5][6][7]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Jacketed glass vessel with magnetic stirrer and temperature controller
-
Analytical balance (±0.0001 g)
-
Thermostatic bath
-
Syringe with a 0.45 µm filter
-
Pre-weighed vials
-
Drying oven
Procedure:
-
Temperature Control: Set the thermostatic bath to the desired experimental temperature. Allow the jacketed glass vessel to equilibrate.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution. Allow the solution to equilibrate for a sufficient time (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is considered to be at equilibrium when consecutive measurements of the concentration show no significant change.
-
Sampling: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a 0.45 µm filter into a pre-weighed vial.
-
Gravimetric Analysis: Weigh the vial containing the filtrate to determine the mass of the solution.
-
Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). Dry the sample to a constant weight.
-
Calculation: The solubility (S) in g/100g of solvent can be calculated using the following equation:
S = (m_solute / m_solvent) * 100
Where:
-
m_solute is the mass of the dried solute.
-
m_solvent is the mass of the solvent (mass of the solution - mass of the solute).
-
-
Repeatability: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the gravimetric determination of solubility.
References
Methodological & Application
Application Notes and Protocols: Ethyl (2R)-5-oxopyrrolidine-2-carboxylate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a derivative of pyroglutamic acid, is a versatile and valuable chiral building block in modern organic synthesis. Its rigid, five-membered lactam structure, combined with the presence of two distinct functional groups (an ester and a lactam), provides a synthetically useful scaffold for the introduction of stereochemistry and further molecular complexity. The (R)-configuration at the C2 position makes it an attractive starting material for the enantioselective synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural product analogues.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of neuroprotective agents, conformationally restricted γ-aminobutyric acid (GABA) analogues, and complex spirocyclic architectures.
Synthesis of Neuroprotective Agents: NR2B-NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in various neurodegenerative disorders. The NR2B subunit of the NMDA receptor is a particularly attractive target for the development of neuroprotective agents. This compound serves as a key chiral precursor for the synthesis of potent and selective NR2B-NMDA receptor antagonists.
A notable application is the synthesis of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, which have shown significant neuroprotective activity.[1] The synthesis commences with the N-alkylation of the parent lactam, followed by conversion of the ethyl ester to the desired carboximidamide.
Experimental Protocols
Protocol 1.1: Synthesis of Ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate
This protocol describes the N-benzylation of this compound.
-
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringe and needles
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the stirred suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzylated product.
-
Protocol 1.2: Conversion to 1-benzyl-5-oxopyrrolidine-2-carboximidamide
This two-step protocol outlines the conversion of the ethyl ester to the corresponding carboximidamide.
-
Step 1: Ammonolysis to the Amide
-
Dissolve the ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate in a saturated solution of ammonia in methanol.
-
Stir the solution in a sealed pressure vessel at room temperature for 48-72 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the crude 1-benzyl-5-oxopyrrolidine-2-carboxamide.
-
-
Step 2: Dehydration to the Carboximidamide
-
To a solution of the crude amide in anhydrous dichloromethane, add a dehydrating agent (e.g., triflic anhydride and an organic base like triethylamine) at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the final 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivative.
-
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1.1 | Ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate | This compound | NaH, Benzyl bromide | 85-95 | >98 (NMR) |
| 1.2 | 1-benzyl-5-oxopyrrolidine-2-carboximidamide | Ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate | 1. NH₃/MeOH 2. Dehydrating agent | 60-70 (over 2 steps) | >95 (HPLC) |
Signaling Pathway and Workflow
The synthesized 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives act as antagonists at the NR2B subunit of the NMDA receptor, thereby inhibiting excessive calcium influx and subsequent excitotoxicity, a key pathway in neuronal cell death.
Caption: Synthetic workflow for neuroprotective agents.
Caption: Antagonism of the NMDA receptor signaling pathway.
Synthesis of Conformationally Restricted GABA Analogues
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of conformationally restricted GABA analogues is a key strategy in medicinal chemistry to enhance receptor selectivity and improve pharmacokinetic properties. The pyrrolidine ring of this compound can be opened to yield functionalized GABA derivatives with defined stereochemistry.
Experimental Protocol
Protocol 2.1: Synthesis of (R)-4-Amino-5-(benzyloxy)-5-oxopentanoic Acid
This protocol describes the ring-opening of the N-benzylated intermediate to a GABA analogue.
-
Materials:
-
Ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate in an appropriate solvent (e.g., methanol).
-
Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with hydrochloric acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the GABA analogue.
-
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) |
| 2.1 | (R)-4-Amino-5-(benzyloxy)-5-oxopentanoic Acid | Ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate | NaOH (aq) | 80-90 |
Workflow Diagram
Caption: Synthesis of a GABA analogue.
Synthesis of Spirocyclic Scaffolds
Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. The pyrrolidine ring of this compound can participate in cycloaddition reactions to form complex spiro-heterocycles, such as spiro[pyrrolidine-3,3'-oxindoles]. These structures are found in numerous biologically active natural products.
A common strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide, generated from an isatin and an amino acid, with a dipolarophile derived from the chiral building block.
Conceptual Workflow
Caption: Conceptual workflow for spirocycle synthesis.
Conclusion
This compound is a powerful chiral building block that provides access to a diverse range of complex and biologically relevant molecules. The protocols and data presented herein for the synthesis of neuroprotective agents, and the outlined strategies for the preparation of GABA analogues and spirocyclic compounds, highlight its utility in modern drug discovery and development. The stereochemical information inherent in this starting material allows for the efficient and enantioselective synthesis of novel chemical entities with therapeutic potential.
References
Application Notes & Protocols: Targeting BACE1 in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These notes provide an overview of the medicinal chemistry approach to inhibiting β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. Included are quantitative data for a prominent BACE1 inhibitor, detailed experimental protocols for assessing enzyme activity, and diagrams illustrating the relevant biological pathway and a typical drug discovery workflow.
Introduction to BACE1 as a Therapeutic Target
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) peptides in the brain.[1][2] These peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[2][3] BACE1 performs the initial and rate-limiting step in this amyloidogenic pathway.[2][4] Therefore, inhibiting BACE1 is a primary strategy in medicinal chemistry to reduce Aβ production and potentially halt the progression of AD.[2][5]
The development of BACE1 inhibitors has been a significant focus of pharmaceutical research, leading to several candidates entering clinical trials.[1][6] Despite challenges and clinical trial setbacks, BACE1 remains a critical target, and the lessons learned are invaluable for future drug design in neurology.[7][8][9]
Featured Inhibitor: Verubecestat (MK-8931)
Verubecestat (MK-8931) is a potent, orally active BACE1 inhibitor developed by Merck that reached late-stage clinical trials.[8] It demonstrated significant reduction of Aβ levels in the cerebrospinal fluid (CSF) of both animal models and human subjects.[10][11] Although the trials were ultimately halted due to a lack of cognitive benefit and some adverse effects, the compound serves as an excellent case study for its well-characterized preclinical and clinical data.[8][9][12]
Quantitative Data for Verubecestat
The following table summarizes the in vitro and cellular potency of Verubecestat against BACE1 and its effect on Aβ production.
| Parameter | Species | Value | Assay Type / Conditions | Reference |
| Ki | Human | 2.2 nM | Purified BACE1 Enzyme Assay | [13][14] |
| Ki | Human | 7.8 nM | Cellular Assay | [10][15] |
| IC50 | Human | 13 nM | Cellular Aβ40 Reduction | [10][15] |
| IC50 | Human | 2.1 nM | Aβ40 Reduction (HEK293 cells) | [13][14] |
| IC50 | Human | 0.7 nM | Aβ42 Reduction (HEK293 cells) | [13][14] |
| IC50 | Human | 4.4 nM | sAPPβ Reduction (HEK293 cells) | [13][14] |
Signaling Pathway and Drug Discovery Workflow
Amyloid Precursor Protein (APP) Processing Pathway
The diagram below illustrates the two main processing pathways for APP. The amyloidogenic pathway, initiated by BACE1, leads to the formation of toxic Aβ plaques. The non-amyloidogenic pathway, initiated by α-secretase, is non-pathological. BACE1 inhibitors are designed to block the first step of the amyloidogenic cascade.
References
- 1. Medicinal Chemistry in Review: BACE1 Inhibitors as a Treatment for Alzheimer’s Disease | Domainex [domainex.co.uk]
- 2. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verubecestat - Wikipedia [en.wikipedia.org]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzforum.org [alzforum.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. behavioralhealth2000.com [behavioralhealth2000.com]
- 15. selleckchem.com [selleckchem.com]
Application Notes: The Strategic Use of Ethyl (2R)-5-Oxopyrrolidine-2-Carboxylate in the Synthesis of N-Terminal Pyroglutamyl Peptides
Introduction
N-terminal pyroglutamic acid (pGlu) is a common post-translational modification in many biologically active peptides and proteins, including hormones like Thyrotropin-releasing hormone (TRH) and Gonadotropin-releasing hormone (GnRH). The formation of the pGlu residue, a cyclic lactam of glutamic acid, confers significant advantages to the peptide, most notably enhanced stability against degradation by aminopeptidases. This increased half-life is a highly desirable attribute in the development of peptide-based therapeutics.
Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, also known as D-pyroglutamic acid ethyl ester, is a valuable chiral building block for the synthesis of peptides containing an N-terminal D-pyroglutamic acid moiety.[1] While not directly coupled in standard solid-phase peptide synthesis (SPPS), it serves as a readily available precursor to (2R)-5-oxopyrrolidine-2-carboxylic acid (D-pyroglutamic acid). Following a straightforward saponification, the resulting D-pyroglutamic acid can be efficiently coupled to the N-terminus of a resin-bound peptide, serving as a terminal capping group. This document provides detailed protocols for the conversion of the ethyl ester to the free acid and its subsequent incorporation into a peptide sequence using standard Fmoc-based SPPS.
Core Applications
-
N-Terminal Capping: Introduction of a pGlu residue blocks the N-terminus, preventing enzymatic degradation and increasing the in vivo stability of synthetic peptides.
-
Conformational Constraint: The rigid pyroglutamate ring can help to lock the peptide backbone into a specific conformation, which can be crucial for receptor binding and biological activity.
-
Drug Development: As a key component of many natural and synthetic bioactive peptides, the incorporation of pGlu is a critical step in the synthesis of various drug candidates.
Experimental Protocols
This section details the necessary procedures for preparing D-pyroglutamic acid from its ethyl ester and subsequently coupling it to a peptide chain on a solid support.
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the ethyl ester to yield the free carboxylic acid (D-pyroglutamic acid), which is required for the subsequent coupling reaction.
Materials and Reagents
| Reagent | Molarity/Concentration | Quantity | Notes |
| This compound | - | 1.0 eq (e.g., 1.57 g) | Starting material |
| Methanol (MeOH) | Anhydrous | ~10 mL / g ester | Solvent |
| Sodium Hydroxide (NaOH) Solution | 1 M (aqueous) | 1.2 eq | Hydrolysis reagent |
| Hydrochloric Acid (HCl) Solution | 1 M (aqueous) | As needed | For acidification to pH 2-3 |
| Ethyl Acetate (EtOAc) | ACS Grade | ~50 mL | Extraction solvent |
| Brine (Saturated NaCl solution) | Saturated | ~20 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | Drying agent |
Procedure
-
Dissolution: Dissolve this compound in a mixture of methanol and 1 M aqueous NaOH solution in a round-bottom flask.
-
Hydrolysis: Stir the mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate.[2]
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield (2R)-5-oxopyrrolidine-2-carboxylic acid as a solid. The product can be used in the next step without further purification if purity is high, or recrystallized if necessary.
Protocol 2: N-Terminal Capping with D-Pyroglutamic Acid via SPPS
This protocol outlines the coupling of D-pyroglutamic acid onto a resin-bound peptide with a free N-terminal amine using HBTU as the activating agent. This is the final coupling step in the peptide synthesis.
Materials and Reagents
| Reagent | Molarity/Concentration | Quantity (vs. resin loading) | Purpose |
| Peptide-Resin (with free N-terminus) | - | 1.0 eq | Substrate |
| D-Pyroglutamic Acid | - | 3.0 eq | Amino acid to be coupled |
| HBTU | 0.5 M in DMF | 2.9 eq | Coupling/Activating Reagent |
| N,N-Diisopropylethylamine (DIPEA) | - | 6.0 eq | Base |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | As needed | Solvent and washing |
| Dichloromethane (DCM) | ACS Grade | As needed | Washing |
| Kaiser Test Reagents | - | As needed | To monitor reaction completion |
Procedure
-
Resin Preparation: Swell the peptide-resin (on which the desired sequence has already been assembled) in DMF for 30-60 minutes in a reaction vessel.[3]
-
Fmoc-Deprotection (if necessary): If the N-terminal amino acid is still Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the free amine. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling Solution Preparation: In a separate tube, dissolve D-pyroglutamic acid (3.0 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated D-pyroglutamic acid solution to the swollen, deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[4][5]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating the reaction is complete. If the test is positive, extend the coupling time or repeat the coupling step.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Drying: Dry the capped peptide-resin under vacuum.
Protocol 3: Peptide Cleavage from Resin and Deprotection
This protocol describes the final step where the synthesized peptide is cleaved from the solid support and side-chain protecting groups are removed.
Materials and Reagents
| Reagent | Composition | Volume | Purpose |
| Cleavage Cocktail (Reagent K) | 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | ~10 mL / 100 mg resin | Cleavage and side-chain deprotection |
| Cold Diethyl Ether (Et₂O) | - | ~40 mL / mL TFA cocktail | Peptide precipitation |
Note: The cleavage cocktail composition may vary depending on the amino acids in the peptide sequence (e.g., presence of Arg, Trp, Cys).
Procedure
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitation: Add the TFA filtrate dropwise to a larger volume of cold diethyl ether to precipitate the crude peptide.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure HPLC fractions to obtain the final peptide as a white, fluffy powder.
Visual Workflow and Chemistry
The following diagrams illustrate the overall process and the key chemical transformation during the coupling step.
Caption: Overall workflow for synthesizing an N-terminal pyroglutamyl (pGlu) peptide.
Caption: Chemical activation and coupling of D-pyroglutamic acid in SPPS.
References
The Pivotal Role of Chiral Ligands in Asymmetric Transition Metal Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dictate its biological activity.[1] Asymmetric transition metal catalysis has emerged as a powerful and efficient methodology for the construction of chiral molecules, with the chiral ligand being the central element that dictates the stereochemical outcome of the reaction.[2][3] These ligands, by coordinating to a metal center, create a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer over the other.[2] This document provides detailed application notes on the principles of asymmetric catalysis, highlights key classes of chiral ligands, and offers experimental protocols for seminal asymmetric transformations.
I. Principles of Asymmetric Catalysis and the Role of the Ligand
Asymmetric catalysis relies on the transfer of chirality from a catalyst to a prochiral substrate. In transition metal catalysis, this is achieved through the use of a chiral ligand that coordinates to the metal center.[3] The ligand's structure, including its steric bulk, electronic properties, and the geometry it imposes on the metal complex, are critical factors in achieving high enantioselectivity.[2][4]
Key characteristics of an effective chiral ligand include:
-
Stereochemical Influence: The ligand must create a well-defined chiral pocket around the metal's active site, forcing the substrate to bind in a specific orientation.
-
Electronic Tuning: The electronic properties of the ligand can influence the reactivity of the metal center, affecting both the rate and selectivity of the reaction.
-
Stability: The ligand-metal complex must be stable under the reaction conditions to ensure high turnover numbers.
The development of C2-symmetric ligands, such as BINAP and DuPhos, was a significant breakthrough in the field.[3] The symmetry of these ligands reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivities.[3] More recently, non-symmetrical P,N-ligands have also proven to be highly effective in a variety of asymmetric transformations.[3]
II. Key Applications and Ligand Classes
Chiral ligands have been successfully applied in a wide range of asymmetric reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.[2] The choice of ligand is often specific to the reaction and substrate.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral alcohols, amines, and alkanes.[5] Rhodium, ruthenium, and iridium complexes bearing chiral phosphine ligands are among the most effective catalysts.[5][6]
Privileged Ligands for Asymmetric Hydrogenation:
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A pioneering C2-symmetric bisphosphine ligand known for its wide applicability, particularly in the Ru-catalyzed hydrogenation of ketones and alkenes.[6][7]
-
DuPhos (1,2-Bis(2,5-dialkylphospholano)benzene): Highly effective for the Rh-catalyzed hydrogenation of a variety of unsaturated substrates, often providing exceptional enantioselectivities.[5]
-
TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine): A key ligand for Ru-catalyzed asymmetric transfer hydrogenation of ketones and imines.[8]
Quantitative Data for Asymmetric Hydrogenation:
| Substrate | Catalyst/Ligand | Reaction | Enantiomeric Excess (ee%) | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) | Reference |
| Methyl acetoacetate | Ru/Ph-Solphos | Hydrogenation | 95-99 | 100,000 | - | [7] |
| Methyl acetoacetate | Silica-supported BINAP-Ru | Hydrogenation | >99 | - | - | [7] |
| 3-Benzoylaminocoumarins | BridgePhos-Rh | Hydrogenation | up to 99.7 | - | - | [5] |
| Acetophenone | Anionic Ir/f-phamidol | Hydrogenation | >99 | 13,425,000 | 224 | [9] |
| Pyridyl alkyl ketone | Anionic Ir/f-phamidol | Hydrogenation | 99 | 1,000,000 | - | [9] |
| Naphthacrylic acid | Ru-(S)-BINAP | Hydrogenation | 98 | - | - | [6] |
| Geraniol/Nerol | Ru(II)/BINAP | Hydrogenation | high | - | - | [10] |
Asymmetric Epoxidation
Asymmetric epoxidation is a crucial method for the synthesis of chiral epoxides, which are versatile building blocks in organic synthesis.[11] The Sharpless-Katsuki epoxidation is a landmark reaction in this field.[11]
Key Ligands and Catalysts for Asymmetric Epoxidation:
-
Diethyl Tartrate (DET): Used in conjunction with titanium tetraisopropoxide in the Sharpless asymmetric epoxidation of primary and secondary allylic alcohols.[11][12]
-
Salen Ligands: Chiral salen-manganese complexes are effective for the epoxidation of unfunctionalized olefins (Jacobsen-Katsuki epoxidation).[11]
Quantitative Data for Asymmetric Epoxidation:
| Substrate | Catalyst/Ligand | Reaction | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Allyl alcohol | Ti(OiPr)₄ / (+)-Diisopropyl tartrate | Epoxidation | 73 | ~15 | [13] |
| (Z)-2-Methylhept-2-enol | Ti(OiPr)₄ / (+)-Diethyl tartrate | Epoxidation | 89 | 80 | [13] |
| Geraniol | Ti(OiPr)₄ / L-(+)-Diethyl tartrate | Epoxidation | >95 (GC) | 70-90 | [14] |
III. Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Methyl Acetoacetate using a Ru-BINAP Catalyst
This protocol is based on the pioneering work of Noyori and co-workers on the asymmetric hydrogenation of β-ketoesters.[7]
Materials:
-
[RuCl₂(BINAP)]₂
-
Methyl acetoacetate
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [RuCl₂(BINAP)]₂ (substrate-to-catalyst ratio, S/C = 1000 to 100,000).
-
Add degassed methanol to dissolve the catalyst.
-
Add methyl acetoacetate.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 4-24 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The enantiomeric excess of the product, methyl 3-hydroxybutyrate, can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2: Sharpless Asymmetric Epoxidation of Geraniol
This protocol is a representative procedure for the Sharpless-Katsuki asymmetric epoxidation of an allylic alcohol.[13][14]
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Molecular sieves (4Å, powdered)
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer and under an argon atmosphere, add anhydrous dichloromethane.
-
Add powdered 4Å molecular sieves.
-
Cool the flask to -20 °C.
-
Add L-(+)-diethyl tartrate.
-
Add titanium(IV) isopropoxide and stir for 30 minutes.
-
Add geraniol.
-
Add the solution of tert-butyl hydroperoxide dropwise over a period of about 1 hour, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for 1.5 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Filter the mixture through Celite to remove the titanium salts.
-
Extract the filtrate with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
-
The enantiomeric excess of the resulting 2,3-epoxygeraniol can be determined by chiral HPLC or by NMR analysis of a derivatized sample (e.g., Mosher's ester).
IV. Visualizing Catalytic Cycles and Workflows
Asymmetric Hydrogenation Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle for the Ru-BINAP catalyzed hydrogenation of a ketone.
Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.
Experimental Workflow for Asymmetric Epoxidation
This diagram outlines the general workflow for performing a Sharpless asymmetric epoxidation experiment.
Caption: Workflow for Sharpless asymmetric epoxidation.
V. Conclusion
The design and application of chiral ligands in asymmetric transition metal catalysis continue to be a vibrant area of research. The ability to rationally design ligands for specific transformations has revolutionized the synthesis of enantiomerically pure compounds, with profound implications for the pharmaceutical and fine chemical industries.[15][16] The protocols and data presented herein provide a starting point for researchers to explore the vast potential of this powerful synthetic methodology. As our understanding of reaction mechanisms and ligand-substrate interactions deepens, the development of even more efficient and selective catalysts can be anticipated.[17]
References
- 1. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal Stereogenicity in Asymmetric Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ethz.ch [ethz.ch]
- 11. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. york.ac.uk [york.ac.uk]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Large-Scale Synthesis of Ethyl (2R)-5-Oxopyrrolidine-2-Carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a valuable chiral building block in organic synthesis. The protocols are designed to be reproducible and scalable for applications in pharmaceutical and chemical research and development.
Introduction
This compound, also known as ethyl D-pyroglutamate, is a key intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and natural products.[1] Its defined stereochemistry makes it an important starting material for creating chiral compounds such as γ-aminobutyric acid (GABA) derivatives and bioactive spirocyclic compounds with potential therapeutic applications, including antitumor activity.[1] This document outlines two primary methodologies for its large-scale synthesis: classical acid-catalyzed esterification and enzymatic synthesis.
Synthetic Pathways
Two common pathways for the synthesis of this compound are summarized below. The choice of method may depend on factors such as cost, desired purity, and environmental considerations.
Caption: Synthetic routes for this compound.
Data Presentation
The following tables summarize the quantitative data for the different synthetic methods, allowing for easy comparison of yields and reaction conditions.
Table 1: Classical Acid-Catalyzed Esterification
| Starting Material | Reagents | Catalyst | Solvent | Reaction Time | Yield | Reference |
| L-Pyroglutamic acid | Thionyl chloride (SOCl₂) | - | Anhydrous Ethanol | 15 hours | 99% | [2] |
| Pyroglutamic acid | Ethanol | Concentrated H₂SO₄ | Ethanol | 24 hours | Not specified | [1] |
Table 2: Enzymatic Synthesis
| Starting Material | Co-substrate | Enzyme | Reaction Time | Yield | Reference |
| Pyroglutamic acid ethyl ester and Pyroglutamic acid (71:29) | Oleyl alcohol | Novozym 435 (immobilized lipase B from C. antarctica) | 8-24 hours | >98% | [3] |
| Pyroglutamic acid ethyl ester and Pyroglutamic acid (77:23) | Lauryl alcohol | Novozym 435 (immobilized lipase B from C. antarctica) | Not specified | Not specified | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Large-Scale Synthesis via Acid-Catalyzed Esterification with Thionyl Chloride
This protocol describes a high-yield synthesis using thionyl chloride.
Materials:
-
L-Pyroglutamic acid
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
Potassium carbonate (K₂CO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Suspend 30.0 g (232 mmol) of L-pyroglutamic acid in 100 mL of anhydrous ethanol in a reaction vessel.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add 20 mL (274 mmol) of thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 15 hours.
-
Allow the reaction mixture to warm to room temperature, at which point the solution should become clear.
-
Remove all volatile components under reduced pressure.
-
Dissolve the residue in 500 mL of ethyl acetate.
-
Treat the solution sequentially with K₂CO₃ and MgSO₄ with stirring to neutralize the acid and dry the solution.
-
Filter off the desiccants.
-
Pass the solution through a small pad of silica gel.
-
Concentrate the filtrate under reduced pressure to obtain the final product.
Expected Yield: 36.0 g (230 mmol, 99%) of ethyl (S)-5-oxopyrrolidine-2-carboxylate as a yellowish viscous oil.[2]
Protocol 2: Classical Acid-Catalyzed Esterification with Sulfuric Acid
This protocol outlines the traditional reflux method using sulfuric acid as a catalyst.[1]
Materials:
-
Pyroglutamic acid
-
Ethanol
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Dissolve 20 g (154.8 mmol) of pyroglutamic acid in 400 mL of ethanol in a round-bottom flask.
-
Carefully add 1 mL of concentrated H₂SO₄ to the solution.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The Rf value for pyroglutamic acid is 0.41 and for the ethyl ester is 0.67.
-
Upon completion, cool the reaction mixture and proceed with standard workup procedures to isolate the product.
Protocol 3: Enzymatic Synthesis Using Immobilized Lipase
This protocol describes a greener, enzymatic approach to the synthesis.
Materials:
-
Mixture of pyroglutamic acid ethyl ester and pyroglutamic acid
-
Lauryl alcohol
-
Novozym 435 (immobilized lipase B from C. antarctica)
Procedure:
-
In a multiphase round-bottom flask, combine 51.0 g (339 mmol) of a mixture of pyroglutamic acid ethyl ester and pyroglutamic acid (molar ratio 77:23) with 63.1 g (339 mmol) of lauryl alcohol.
-
Heat the mixture to 60°C.
-
Add 5.7 g of Novozym 435 to the reaction mixture.
-
Apply a vacuum (20 mbar) to distill off low-boiling reaction products.
-
Monitor the reaction progress by NMR spectroscopy or a suitable chromatographic method.
-
Once the reaction is complete, filter off the immobilized enzyme to isolate the product.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
References
Application Notes and Protocols: Synthesis of GABA Analogues from Ethyl (2R)-5-oxopyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogues are a crucial class of therapeutic agents for treating a variety of neurological disorders, including epilepsy, neuropathic pain, and anxiety. The stereochemistry of these analogues often plays a pivotal role in their pharmacological activity. Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a derivative of L-pyroglutamic acid, serves as a valuable and versatile chiral building block in the stereoselective synthesis of these bioactive molecules. Its rigid cyclic structure allows for the controlled introduction of substituents, and subsequent ring-opening of the lactam provides access to a range of enantiomerically pure γ-amino acids.
These application notes provide an overview of the synthetic strategies and detailed protocols for the utilization of this compound in the preparation of GABA analogues. The methodologies described herein leverage the inherent chirality of the starting material to achieve high stereochemical control in the final products.
Synthetic Strategies
The primary synthetic strategy involves two key transformations:
-
Functionalization of the Pyrrolidinone Ring: Introduction of desired substituents at various positions of the pyrrolidinone ring. This can be achieved through reactions such as N-alkylation, or alkylation at the C3 or C4 positions.
-
Lactam Ring-Opening: Cleavage of the amide bond within the pyrrolidinone ring to yield the linear γ-amino acid backbone of the GABA analogue. This is typically achieved through acidic or basic hydrolysis or alcoholysis.
The choice of reaction conditions for both steps is critical to ensure the retention of stereochemical integrity and to achieve high yields of the desired product.
Data Presentation
Table 1: Representative Yields for the Synthesis of a Generic GABA Analogue
| Step | Reaction | Reagents and Conditions | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | N-Alkylation | R-X, NaH, DMF, 0 °C to rt | This compound | Ethyl (2R)-1-alkyl-5-oxopyrrolidine-2-carboxylate | 85-95 | >98 |
| 2 | Lactam Hydrolysis | 6M HCl, Reflux | Ethyl (2R)-1-alkyl-5-oxopyrrolidine-2-carboxylate | (R)-4-(Alkylamino)-4-carboxybutanoic acid | 70-85 | >97 |
| 3 | Esterification | EtOH, SOCl₂, 0 °C to rt | (R)-4-(Alkylamino)-4-carboxybutanoic acid | Ethyl (R)-4-(alkylamino)butanoate | 80-90 | >98 |
Note: Yields and purities are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate
This protocol describes the N-alkylation of the starting pyroglutamate ester.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the title compound.
Protocol 2: Synthesis of (R)-4-(Benzylamino)butanoic acid (a GABA Analogue)
This protocol details the acidic hydrolysis of the N-benzylated pyroglutamate to yield the GABA analogue.
Materials:
-
Ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate
-
6M Hydrochloric acid (HCl)
Procedure:
-
To a solution of ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate (1.0 eq) in a suitable round-bottom flask, add 6M HCl.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the excess HCl and water.
-
The resulting solid is the hydrochloride salt of the desired product, which can be further purified by recrystallization (e.g., from ethanol/ether) or used directly in the next step.
Visualizations
Synthetic Pathway Diagram
Caption: General synthetic route to GABA analogues.
Experimental Workflow for N-Alkylation
Caption: Workflow for N-alkylation of the starting material.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthetic process.
Application Notes and Protocols for the Analysis of Ethyl (2R)-5-oxopyrrolidine-2-carboxylate
These application notes provide detailed methodologies for the quantitative and qualitative analysis of ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a key chiral intermediate in the synthesis of various pharmaceuticals, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and professionals in drug development and quality control.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This HPLC method is designed for the enantioselective analysis of this compound, allowing for the determination of enantiomeric purity. The method utilizes a chiral stationary phase (CSP) for the effective separation of the (R) and (S) enantiomers.
Application Note
The enantiomeric purity of chiral molecules such as this compound is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is a powerful technique for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases are widely recognized for their broad applicability in resolving a diverse range of chiral compounds.[1] This application note details a chiral HPLC method for the baseline separation of the enantiomers of ethyl 5-oxopyrrolidine-2-carboxylate.
Experimental Protocol
Instrumentation:
-
HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles[2] |
| Mobile Phase | Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2, v/v/v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 23 °C[2] |
| Detection | UV at 220 nm[2] |
| Injection Volume | 5 µL[2] |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic ethyl 5-oxopyrrolidine-2-carboxylate at a concentration of 1 mg/mL in methanol. Prepare individual stock solutions of the (2R) and (2S) enantiomers at the same concentration.
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to a final concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the chiral separation of ethyl 5-oxopyrrolidine-2-carboxylate enantiomers based on the described protocol. These values are representative and may vary depending on the specific instrument and experimental conditions.
| Parameter | Ethyl (2S)-5-oxopyrrolidine-2-carboxylate | This compound |
| Retention Time (min) | ~ 8.5 | ~ 9.8 |
| Resolution (Rs) | - | > 2.0 |
| Tailing Factor (T) | ~ 1.1 | ~ 1.2 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.3 µg/mL |
| Linearity (R²) | > 0.999 (0.3 - 200 µg/mL) | > 0.999 (0.3 - 200 µg/mL) |
Experimental Workflow
References
Application Notes and Protocols for the Development of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern methodologies used in the discovery and development of novel agrochemicals. Detailed protocols for key experiments are provided to facilitate their implementation in a research setting.
High-Throughput Screening (HTS) for Novel Agrochemical Discovery
High-throughput screening (HTS) is a cornerstone of modern agrochemical research, enabling the rapid assessment of large compound libraries to identify potential new active ingredients.[1] Both target-based and whole-organism screening approaches are employed to discover novel herbicides, insecticides, and fungicides.[2]
Target-Based HTS: Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase (AChE) is a crucial enzyme in the insect nervous system and a primary target for many insecticides.[2] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death of the insect.[3]
Experimental Protocol: Colorimetric HTS Assay for AChE Inhibitors
This protocol is adapted from the widely used Ellman method for measuring AChE activity.
Materials:
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Recombinant insect AChE
-
Acetylthiocholine iodide (ATCh) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., physostigmine)
-
Negative control (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATCh in deionized water.
-
Prepare the reaction mix fresh by combining the phosphate buffer, DTNB stock, and ATCh stock.
-
-
Compound Plating:
-
Dispense a small volume (e.g., 1 µL) of test compounds, positive control, and negative control into the wells of the 96-well plate. For primary screening, a single concentration (e.g., 10 µM) is typically used.
-
-
Enzyme Addition:
-
Add the AChE working solution to all wells except for the blanks.
-
-
Initiation of Reaction:
-
Add the reaction mix to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm. Kinetic or endpoint readings can be taken.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the negative control. Compounds showing significant inhibition are selected for further studies, such as IC50 determination.
-
Experimental Workflow for HTS
The general workflow for a high-throughput screening campaign in agrochemical discovery is a multi-step process.
Mode of Action (MoA) Elucidation
Understanding the specific biochemical pathway that a novel agrochemical disrupts is critical for managing resistance and for developing more effective products.[4]
Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)
SDHIs are a major class of fungicides that target the mitochondrial respiratory chain in fungi.[5] They act by inhibiting the succinate dehydrogenase (SDH) complex, also known as complex II, which plays a vital role in both the Krebs cycle and the electron transport chain.[6][7] This inhibition blocks cellular respiration and energy production, ultimately leading to fungal cell death.[1]
Signaling Pathway of SDHI Fungicides
Herbicides: Protoporphyrinogen Oxidase (PPO) Inhibitors
PPO-inhibiting herbicides are widely used for the control of broadleaf weeds.[8] They act by blocking the enzyme protoporphyrinogen oxidase (PPO), which is essential for the biosynthesis of both chlorophyll and heme in plants.[9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized in the cytoplasm to protoporphyrin IX.[10] In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and membrane damage, leading to cell death.[11]
Signaling Pathway of PPO-Inhibiting Herbicides
Efficacy Evaluation of Novel Agrochemicals
The efficacy of novel agrochemical candidates must be rigorously evaluated through a series of in vitro and in vivo assays.
Quantitative Efficacy Data
The following tables summarize the efficacy of novel agrochemicals from recent studies.
Table 1: Efficacy of a Novel SDHI Fungicide Derivative (Compound 5i) [12]
| Target Fungus | Compound 5i EC50 (µg/mL) | Boscalid EC50 (µg/mL) | Fluxapyroxad EC50 (µg/mL) |
| Sclerotinia sclerotiorum | 0.73 | 0.51 | 0.19 |
| Rhizoctonia cerealis | 4.61 | >50 | 16.99 |
| Puccinia sorghi | 100% inhibition @ 50 µg/mL | 70% inhibition @ 50 µg/mL | - |
| Rhizoctonia solani | 60% inhibition @ 1 µg/mL | 30% inhibition @ 1 µg/mL | - |
Table 2: Comparative Efficacy of Novel Insecticides Against Sucking Pests in Cotton [2]
| Insecticide | Application Rate | Mean Leafhopper Population (per 3 leaves) | Yield ( kg/ha ) |
| Flonicamid | 0.3 g/L | 2.59 | 2348 |
| Difenthiuron | 1.25 g/L | 2.93 | - |
| Sulfoxaflor | 0.7 mL/L | 3.12 | - |
| Spinetoram | 0.6 mL/L | 3.90 | - |
| Untreated Control | - | >10 | - |
Table 3: Efficacy of Novel Insecticides Against Thrips parvispinus on Chilli [13]
| Insecticide | Application Rate (g a.i./ha) | Population Reduction (%) |
| Broflanilide 30 SC | 25 | 93.61 |
| Fluxametamide 10 EC | 40 | 90.72 |
| Thiamethoxam 25 WG | - | 68.04 |
| Cyantraniliprole 10.26 OD | - | 60.54 |
| Spinetoram 11.7 SC | - | 58.08 |
Table 4: Efficacy of a Novel Herbicide (Pyroxasulfone) Against Various Weeds [14]
| Weed Species | Pyroxasulfone ED90 (g a.i./ha) | S-metolachlor ED90 (g a.i./ha) |
| Echinochloa crus-galli (ECHCG) | 26.7 | 127.5 |
| Setaria viridis (SETVI) | - | - |
| Abutilon theophrasti (ABUTH) | - | - |
| Amaranthus retroflexus (AMARE) | - | - |
Protocol for Herbicide Efficacy Testing in Greenhouse Trials
This protocol provides a general framework for assessing the efficacy of new herbicide candidates on target weed species.
Materials:
-
Pots or trays filled with a suitable soil mix
-
Seeds of target weed species and crop species
-
Greenhouse or controlled environment chamber
-
Herbicide sprayer with a calibrated nozzle
-
Test herbicide and a commercial standard
-
Untreated control
Procedure:
-
Plant Material: Sow seeds of the weed and crop species in pots and allow them to grow to the desired stage for herbicide application (e.g., 2-4 leaf stage).
-
Herbicide Application:
-
Prepare different concentrations of the test herbicide and the standard herbicide.
-
Apply the herbicides to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.
-
For pre-emergence herbicides, apply to the soil surface before weed emergence. For post-emergence herbicides, apply to the foliage of the emerged weeds.
-
-
Experimental Conditions: Maintain the plants in a greenhouse with controlled temperature, humidity, and light conditions that are optimal for their growth.
-
Efficacy Assessment:
-
Visually assess the percentage of weed control at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Assess crop injury (phytotoxicity) using a similar rating scale.
-
At the end of the experiment, harvest the above-ground biomass of the weeds and crop plants, dry them in an oven, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percentage of weed control and crop injury.
-
Analyze the dry weight data to determine the growth reduction caused by the herbicide treatments.
-
Determine the ED50 (effective dose for 50% control) or GR50 (dose for 50% growth reduction) values for the test herbicide.
-
Novel Agrochemical Technologies: RNAi-Based Pesticides
Laboratory Bioassay for RNAi Pesticide Efficacy
Materials:
-
Target insect pest colony
-
Artificial diet for the insect pest
-
dsRNA targeting a vital gene in the pest
-
Control dsRNA (e.g., targeting a non-essential gene or a gene from an unrelated organism like GFP)
-
Nuclease-free water
-
Multi-well plates or individual rearing containers
Procedure:
-
dsRNA Preparation: Synthesize or obtain high-quality dsRNA for the target gene and a control.
-
Diet Preparation: Prepare the artificial diet according to the standard protocol for the target insect.
-
dsRNA Incorporation:
-
While the diet is still liquid and has cooled to a safe temperature, add the target dsRNA and control dsRNA to separate batches of the diet to achieve the desired final concentrations.
-
Mix thoroughly to ensure even distribution.
-
-
Bioassay Setup:
-
Dispense the dsRNA-containing diet and the control diet into the wells of a multi-well plate or individual rearing containers.
-
Place one insect larva (of a specific instar) into each well or container.
-
-
Incubation: Maintain the bioassay under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the insect's development.
-
Data Collection:
-
Record insect mortality daily for a specified period (e.g., 7-10 days).
-
At the end of the bioassay, other parameters such as larval weight, developmental stage, and any morphological abnormalities can be recorded.
-
-
Gene Knockdown Analysis (Optional but Recommended):
-
To confirm that the observed effects are due to RNAi, a subset of surviving insects from each treatment group can be collected for gene expression analysis (e.g., qRT-PCR) to measure the level of target gene knockdown.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each treatment and control group.
-
Determine the LC50 (lethal concentration for 50% mortality) of the target dsRNA.
-
Safety and Toxicology Assessment
Ensuring the safety of novel agrochemicals to humans, non-target organisms, and the environment is a critical component of the development process.[6] A battery of toxicological studies is required for regulatory approval.[17]
Genotoxicity Assessment
Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes. The standard battery of tests for agrochemicals typically includes:
-
Ames Test (Bacterial Reverse Mutation Test): This test uses strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. It assesses the ability of a test compound to cause mutations that revert the bacteria to a state where they can synthesize their own histidine.
-
In Vitro Micronucleus Test: This assay uses mammalian cells to detect both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss or gain). The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division, is scored.
-
In Vitro Mammalian Cell Gene Mutation Test: This test, often using mouse lymphoma cells, detects gene mutations in mammalian cells.
Protocol for In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol provides a method for determining the cytotoxic potential of a novel agrochemical on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at or near 570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the test compound) and a positive control for cytotoxicity.
-
-
Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution in a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 (concentration that inhibits 50% of cell viability).
-
Logical Flow of Safety Assessment
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. entomoljournal.com [entomoljournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 7. mdpi.com [mdpi.com]
- 8. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 11. bioone.org [bioone.org]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioone.org [bioone.org]
- 14. Weed control efficacy of a novel herbicide, pyroxasulfone [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Acid-Catalyzed Esterification of Pyroglutamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of the acid-catalyzed esterification of pyroglutamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the esterification of pyroglutamic acid?
A1: The primary challenges include the low solubility of the starting material, pyroglutamic acid, and the reversible nature of the Fischer esterification reaction, which can lead to low equilibrium conversion.[1][2] Additionally, forcing conditions (high heat, strong acid) can lead to side reactions and product degradation.
Q2: Which acid catalysts are typically used for this reaction?
A2: Common homogeneous catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3] Heterogeneous (solid acid) catalysts, such as acidic ion-exchange resins like Amberlyst IR120H, are also effective and offer the advantage of easier separation from the reaction mixture.[4][5]
Q3: Why is it crucial to remove water during the reaction?
A3: The esterification of a carboxylic acid with an alcohol is a reversible equilibrium reaction that produces water as a byproduct.[2] According to Le Chatelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium towards the formation of the ester, thereby increasing the overall yield.[3]
Q4: How can water be effectively removed from the reaction?
A4: A common laboratory technique is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[3] The toluene-water azeotrope boils at a lower temperature, and as it condenses, the denser water separates and can be collected, while the toluene is returned to the reaction flask. Alternatively, using a large excess of the alcohol reactant can also help drive the reaction forward.[2]
Q5: What are typical reaction conditions and yields?
A5: Reaction conditions can vary significantly based on the alcohol, catalyst, and scale. For example, a patented method describes reacting pyroglutamic acid with absolute alcohol at 20-45°C for 24-48 hours.[6] In another study, the synthesis of dodecyl pyroglutamate via an intermediate methyl ester using an Amberlyst IR120H resin catalyst resulted in a 69% molar yield.[4] Optimization is often required to find the ideal balance of temperature, time, and catalyst loading for a specific substrate.
Q6: Are there alternative strategies if direct esterification gives low yields?
A6: Yes, a two-step process can be more effective. This involves first synthesizing a short-chain alkyl ester (e.g., methyl or ethyl pyroglutamate) which may have better solubility than pyroglutamic acid itself.[4] This intermediate ester can then be converted to the desired final ester through a transesterification reaction.[4]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Reaction has not reached equilibrium. | Increase the reaction time and monitor progress using a suitable technique like Thin-Layer Chromatography (TLC). A gentle increase in temperature (reflux) can also accelerate the reaction, but monitor for byproduct formation.[3] |
| Equilibrium is unfavorable. | The reaction is reversible. Use a large excess of the alcohol reactant (it can often serve as the solvent) to push the equilibrium toward the product.[2][3] Alternatively, actively remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[2][3] |
| Catalyst is inactive or insufficient. | Ensure the acid catalyst has not degraded. For solid acid catalysts, ensure they are properly activated and dry. Increase the catalyst loading, but be aware that excessively high concentrations can promote side reactions. |
| Poor solubility of pyroglutamic acid. | Pyroglutamic acid has limited solubility in many organic solvents. Consider using a co-solvent like N,N-Dimethylformamide (DMF) to improve solubility.[1] Alternatively, consider the two-step approach of first forming a more soluble methyl or ethyl ester intermediate.[4] |
| Loss of product during workup. | During the aqueous wash, ensure the pH is controlled to prevent hydrolysis of the ester product back to the carboxylic acid. Minimize the number of transfer steps and ensure efficient extraction with a suitable organic solvent. |
Problem: Formation of Impurities or Byproducts
| Possible Cause | Recommended Solution |
| Dehydration or degradation. | High temperatures or highly concentrated acid can cause charring or decomposition.[5] Use the minimum effective temperature for the reaction to proceed at a reasonable rate. Consider switching to a milder, solid acid catalyst like an ion-exchange resin, which can reduce side reactions.[4][5] |
| Unreacted starting materials. | If the reaction is incomplete, unreacted pyroglutamic acid and alcohol will contaminate the product. Improve the reaction yield by addressing the points in the "Low Yield" section. Unreacted acid can often be removed with a mild basic wash (e.g., saturated sodium bicarbonate solution), but be cautious of ester hydrolysis. |
Quantitative Data Summary
The choice of catalyst and reaction strategy significantly impacts the final yield. Below is a comparison of different catalytic methods for producing pyroglutamate esters.
Table 1: Catalyst Performance in Dodecyl Pyroglutamate Synthesis
| Catalyst | Substrate | Yield | Reference |
|---|---|---|---|
| Amberlyst IR120H (Ion Exchange Resin) | Methyl Pyroglutamate + Dodecanol | 69% | [4] |
| Candida antarctica Lipase B (Biocatalyst) | Methyl Pyroglutamate + Dodecanol | 79% |[4] |
Experimental Protocols
General Protocol for Acid-Catalyzed Esterification using a Dean-Stark Trap
This protocol is a general guideline and should be optimized for specific alcohols and scales.
Materials:
-
Pyroglutamic acid
-
Alcohol (e.g., n-butanol, cyclohexanol, >5 equivalents)
-
Acid catalyst (e.g., p-TsOH, ~5 mol%)[3]
-
Anhydrous toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the flask, add pyroglutamic acid, the desired alcohol, toluene, and the acid catalyst.[3]
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically several hours to overnight).[3]
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
-
Washing: Transfer the mixture to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude product as necessary, typically by flash column chromatography or vacuum distillation.
Visualizations
Reaction Scheme and Workflow
The following diagrams illustrate the chemical transformation and the general laboratory workflow for the esterification process.
Troubleshooting Logic
This flowchart provides a logical path to diagnose and solve issues related to low reaction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
- 6. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
troubleshooting side reactions in ethyl (2R)-5-oxopyrrolidine-2-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl (2R)-5-oxopyrrolidine-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Fischer esterification of (2R)-pyroglutamic acid.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of anhydrous ethanol (e.g., 10-20 equivalents). Ensure the reaction is heated to reflux for a sufficient duration (monitor by TLC). | Increased conversion of the starting material to the desired ester. |
| Presence of Water | Water is a byproduct of the reaction and can hydrolyze the ester back to the carboxylic acid, reducing the yield.[1] Use anhydrous ethanol and ensure all glassware is thoroughly dried. For larger scale reactions, consider using a Dean-Stark apparatus to remove water azeotropically. | Minimized hydrolysis of the product, leading to a higher isolated yield. |
| Insufficient Catalyst | An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow or incomplete reaction. Use a catalytic amount of a strong acid like concentrated H₂SO₄. | Accelerated reaction rate and higher conversion. |
| Low Reaction Temperature | The reaction may be too slow at lower temperatures. Ensure the reaction mixture is maintained at the reflux temperature of ethanol. | Faster reaction kinetics and improved yield within a reasonable timeframe. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Mitigation Strategy |
| Unreacted (2R)-Pyroglutamic Acid | Insoluble in many organic solvents used for extraction. Can be detected by TLC or HPLC. | Ensure the reaction goes to completion by using excess ethanol and sufficient heating time. During work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid. |
| Racemized Product (Ethyl (2S)-5-oxopyrrolidine-2-carboxylate) | Chiral HPLC or measurement of specific rotation. | Avoid excessive heating. While some racemization can occur at very high temperatures (above 160°C), it is less common under typical reflux conditions for ethanol.[2] |
| Diethyl Ether (from ethanol dehydration) | Can be detected by ¹H NMR spectroscopy. | Avoid excessively high temperatures and prolonged reaction times, which can promote the acid-catalyzed dehydration of ethanol.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent laboratory method is the Fischer esterification of (2R)-pyroglutamic acid using an excess of ethanol and a strong acid catalyst, such as concentrated sulfuric acid. The reaction mixture is typically heated to reflux to drive the formation of the ethyl ester.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting material, pyroglutamic acid, is significantly more polar than the product, the ethyl ester, and will have a lower Rf value.
Q3: What are the critical parameters to control for a successful synthesis?
A3: The key parameters are:
-
Anhydrous Conditions: The presence of water will inhibit the reaction and reduce the yield.
-
Excess Ethanol: Using ethanol as both a reactant and a solvent shifts the equilibrium towards the product.
-
Catalyst Concentration: A sufficient amount of a strong acid catalyst is necessary for an efficient reaction rate.
-
Reaction Temperature: Maintaining the reaction at the reflux temperature of ethanol is crucial for achieving a reasonable reaction time.
Q4: What is the best way to purify the crude product?
A4: After the reaction, the excess ethanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate to remove any unreacted pyroglutamic acid and the acid catalyst. The organic layer is then dried and the solvent evaporated. For higher purity, the crude product can be purified by vacuum distillation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
(2R)-Pyroglutamic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2R)-pyroglutamic acid.
-
Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
how to improve the enantiomeric excess of chiral pyrrolidinones
Welcome to the technical support center for the synthesis of chiral pyrrolidinones. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to help improve the enantiomeric excess (ee) of their reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments that can lead to suboptimal enantiomeric excess.
Question: My enantiomeric excess is very low (<30%). What are the primary experimental parameters I should investigate first?
Answer: Low enantiomeric excess is a common issue that can often be resolved by systematically optimizing the reaction conditions. The catalyst system, solvent, and temperature are the most critical factors to investigate initially.
-
Catalyst and Ligand Screening: The choice of the chiral catalyst and its associated ligand is paramount for achieving high enantioselectivity. If you are experiencing low ee, the initial catalyst system may be unsuitable for your specific substrate. It is crucial to screen a library of ligands with varying steric and electronic properties. For instance, in the iridium-catalyzed asymmetric hydrogenation of γ-ketoamides, initial screening with oxazoline or simple imidazole ligands resulted in ee values below 23%.[1][2] However, modifying the imidazole backbone by introducing bulky, electron-donating groups (e.g., replacing tert-butyl with adamantyl substituents on the phosphorus atom) dramatically increased the enantioselectivity to as high as 89% ee.[1][2]
-
Solvent Effects: The solvent can significantly influence the stability of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity. A screening of different solvents should be performed. In some cases, a mixture of solvents or the addition of water can alter reaction pathways and improve selectivity. For example, using a CH₂Cl₂/H₂O mixture was found to improve chemoselectivity in certain asymmetric reactions.[3]
-
Temperature Optimization: Reaction temperature plays a critical role in enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess because the energy difference between the diastereomeric transition states becomes more significant. However, this often comes at the cost of a slower reaction rate. It is recommended to run the reaction at a range of temperatures (e.g., from -78°C to room temperature) to find the optimal balance between reaction time and enantioselectivity.
Question: I am observing inconsistent results or even an inversion of enantioselectivity. What could be the cause?
Answer: Inversion of enantioselectivity is a clear indicator of competing reaction mechanisms or the significant influence of additives.
-
Competing Reaction Pathways: A substrate may react through multiple pathways, each leading to a different enantiomer. For example, in the asymmetric hydrogenation of unsaturated lactams, acidic conditions can lead to the formation of an iminium ion intermediate, which may produce the opposite enantiomer compared to the primary pathway.[1][2] Isomerization of the substrate, such as a β,γ-unsaturated lactam to an α,β-unsaturated lactam, can also disrupt enantioselectivity and lead to a racemic product.[1][2]
-
Influence of Additives: Additives such as acids or anhydrides can dramatically alter the reaction course. In one study, the presence of acetic anhydride (Ac₂O) reversed the enantioselectivity of a reaction, yielding the (S)-enantiomer with 84% ee, whereas its absence produced the (R)-enantiomer with 80% ee.[1] This highlights the critical role additives can play in controlling the stereochemical outcome.
Question: How does the structure of my starting material (substrate) impact the final enantiomeric excess?
Answer: The electronic and steric properties of the substrate are crucial for achieving high enantioselectivity. The chiral catalyst must effectively differentiate between the two faces of the prochiral substrate.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the substrate can influence the reaction rate and selectivity. For N-aryl substrates in asymmetric hydrogenation, electron-donating groups like methoxy were well-tolerated, leading to high ee (91-95%).[1][2] Conversely, a strong electron-withdrawing group like trifluoromethyl (CF₃) decreased the selectivity to 84% ee.[1]
-
Steric Hindrance: The size and position of substituents can significantly impact how the substrate fits into the chiral pocket of the catalyst. In some cases, increasing steric bulk can improve ee. For substrates with aliphatic substituents that showed low enantioselectivity, introducing two methyl groups at the β-position blocked competing reaction pathways and increased the ee from 50% to as high as 96%.[1]
Question: My reaction produces a moderate enantiomeric excess (e.g., 70-90% ee). What purification techniques can I use to enhance the enantiomeric purity of my final product?
Answer: When asymmetric synthesis yields a product of moderate enantiomeric excess, post-reaction purification methods can be employed to achieve higher enantiopurity (>99% ee).
-
Diastereomeric Salt Crystallization: This is a classical and effective technique for resolving enantiomers on a larger scale. The enantiomeric mixture is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, including solubility. By carefully selecting a solvent, one diastereomer can be selectively crystallized, leaving the other in solution. The desired enantiomer is then recovered by treating the purified diastereomeric salt with an acid or base.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): For both analytical and preparative scale separations, chiral HPLC is a powerful tool. The enantiomers are separated on a chiral stationary phase (CSP) due to the differential interactions between each enantiomer and the chiral selector.[4] While highly effective, it can be more expensive and time-consuming for large quantities compared to crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the enantioselective synthesis of chiral pyrrolidinones?
A1: Several powerful strategies exist, including:
-
Catalytic Asymmetric Hydrogenation: This is a widely used method that involves the reduction of unsaturated precursors like β,γ-unsaturated lactams using a chiral metal catalyst (e.g., Iridium or Rhodium) to set the stereocenter.[1][2]
-
Enantioselective C-H Amination: Advanced methods like the enantioselective Hofmann-Löffler-Freytag reaction enable the direct conversion of simple starting materials (e.g., oximes derived from ketones) into enantioenriched pyrrolines, which are precursors to pyrrolidinones.[5]
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, such as the amino acid proline or its derivatives (e.g., pyroglutamic acid), to construct the chiral pyrrolidinone core.[6][7]
-
Kinetic Resolution: In a kinetic resolution, a racemic mixture is reacted with a chiral catalyst or reagent that preferentially reacts with one enantiomer, allowing the unreacted enantiomer to be recovered in high enantiomeric excess.[8]
Q2: How do I select the most appropriate chiral catalyst and ligand for my reaction?
A2: Catalyst selection is often empirical and requires screening. However, some general principles apply. The ligand's structure creates a specific chiral environment around the metal center. Key features to consider are:
-
Steric Bulk: Bulky ligands can create a more defined chiral pocket, enhancing facial discrimination of the substrate. For example, adamantyl groups on a phosphine ligand proved more effective than smaller tert-butyl groups.[1][2]
-
Electronic Properties: The electron-donating or withdrawing nature of the ligand can tune the reactivity of the metal center.
-
Bite Angle (for bidentate ligands): The geometry of the ligand influences the coordination sphere of the metal and, consequently, the stereochemical outcome. A systematic screening of a diverse library of ligands is the most effective approach to identify the optimal choice for a novel substrate.
Q3: Can reaction additives be used to control or improve enantioselectivity?
A3: Yes, additives can have a profound impact. In a tandem olefination and asymmetric hydrogenation reaction, the presence of a catalytic amount of methanesulfonic acid (MsOH) and acetic anhydride (Ac₂O) was essential for the initial conversion of the starting γ-ketoamide.[1][2] Furthermore, as noted in the troubleshooting guide, these additives can even reverse the direction of enantioselectivity, providing a powerful tool for accessing either enantiomer of the product.[1]
Q4: What is the general role of the solvent in controlling enantioselectivity?
A4: The solvent plays a multi-faceted role in an asymmetric reaction. It can:
-
Influence Catalyst Conformation: The solvent can interact with the catalyst, potentially altering the conformation of the chiral ligand and the shape of the active site.
-
Stabilize Transition States: Solvents can selectively stabilize one of the two diastereomeric transition states through interactions like hydrogen bonding, leading to higher enantioselectivity.
-
Affect Solubility: The solubility of the substrate and catalyst can impact reaction kinetics and, in some cases, selectivity.
-
Participate in the Reaction: In some instances, the solvent (e.g., water) can act as a co-catalyst or reactant, influencing the reaction pathway.[3]
Data Presentation: Optimizing Enantiomeric Excess
The following tables summarize quantitative data from cited experiments, illustrating the impact of various parameters on the enantiomeric excess of chiral pyrrolidinone synthesis.
Table 1: Effect of Ligand Structure on Enantiomeric Excess in Asymmetric Hydrogenation
| Catalyst/Ligand Type | Key Structural Feature | Resulting ee (%) | Reference |
| Oxazoline catalyst I | Standard Oxazoline | < 15% | [1][2] |
| Imidazole ligand III | Standard Imidazole | 23% | [1][2] |
| Modified Imidazole | P-substituents: tert-butyl | Moderate | [1][2] |
| Modified Imidazole | P-substituents: adamantyl | 89% | [1][2] |
Table 2: Effect of Substrate Substituents on Enantiomeric Excess
| Substrate Substituent (N-Aryl) | Electronic Nature | Resulting ee (%) | Reference |
| o-methyl | Electron-donating (weak) | 93% | [1] |
| p-methoxy | Electron-donating (strong) | 90% | [1] |
| CF₃ (on phenyl ring) | Electron-withdrawing | 84% | [1] |
| di-methoxy | Electron-donating (strong) | 95% | [1] |
Table 3: Influence of Additives on Enantioselectivity
| Additive(s) | Observed Enantiomer | Resulting ee (%) | Reference |
| MsOH (0.2 equiv) | R | 80% | [1] |
| MsOH (0.2 equiv) + Ac₂O (4 equiv) | S | 84% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Tandem Olefination/Asymmetric Hydrogenation
This protocol is based on the synthesis of chiral γ-lactams from γ-ketoamides.[1][2]
-
Reactor Setup: To an oven-dried Schlenk tube or autoclave, add the γ-ketoamide substrate (0.1 mmol, 1.0 equiv), the chiral Iridium catalyst (1 mol %), and a magnetic stir bar.
-
Solvent and Additives: Evacuate and backfill the reactor with argon. Add the solvent (e.g., CH₂Cl₂) (0.5 mL), followed by the acid catalyst (e.g., MsOH, 0.2 equiv) and anhydride (e.g., Ac₂O, 4 equiv).
-
Hydrogenation: Purge the reactor three times with argon, followed by three purges with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 50 bar H₂).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 16 hours).
-
Workup: Carefully release the H₂ pressure. Quench the reaction by washing with a saturated NaHCO₃ solution and then with water to remove residual acid and anhydride.
-
Purification: Extract the product with an organic solvent (e.g., CH₂Cl₂ or Et₂O). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral SFC or HPLC.[1][2]
Protocol 2: Enantiomeric Enrichment by Diastereomeric Salt Crystallization
This protocol provides a general workflow for improving the ee of a chiral pyrrolidinone product that is a carboxylic acid.
-
Salt Formation: Dissolve the enantiomerically enriched but not pure pyrrolidinone-carboxylic acid (1.0 equiv) in a suitable solvent (e.g., ethanol or isopropanol). Add an equimolar amount of a chiral base as the resolving agent (e.g., (R)-(-)-Mandelic Acid). Heat the mixture gently to ensure complete dissolution.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in a refrigerator or ice bath. The less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent. The mother liquor will be enriched in the other diastereomer.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt crystals in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer (e.g., with 1 M HCl) to protonate the pyrrolidinone-carboxylic acid and deprotonate the resolving agent.
-
Extraction and Purification: Separate the layers and extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiopure pyrrolidinone.
-
Analysis: Confirm the final enantiomeric excess by chiral HPLC or another suitable analytical method.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
stability issues of ethyl (2R)-5-oxopyrrolidine-2-carboxylate under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of ethyl (2R)-5-oxopyrrolidine-2-carboxylate under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: this compound, also known as ethyl pyroglutamate, is susceptible to degradation under acidic conditions primarily through two pathways: hydrolysis of the ethyl ester and hydrolysis of the lactam (pyrrolidone) ring. The rate of degradation is influenced by factors such as pH, temperature, and the presence of catalysts.[1][2] At low pH (below 2), the lability of pyroglutamic acid and its derivatives increases significantly.[1][2]
Q2: What are the expected degradation products of this compound under acidic conditions?
A2: The primary degradation products resulting from acid-catalyzed hydrolysis are expected to be:
-
(2R)-5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid): Formed via the hydrolysis of the ethyl ester.
-
Ethyl (2R)-glutamate: Formed via the hydrolysis of the lactam ring.
-
(2R)-Glutamic acid: Formed if both the ester and the lactam ring are hydrolyzed.
The relative abundance of these products will depend on the specific reaction conditions.
Q3: How can I monitor the stability of my this compound sample?
A3: The most common and effective method for monitoring the stability and analyzing for potential degradation products is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) with UV detection.[2][3][4] This technique allows for the separation and quantification of the parent compound and its degradation products.[2]
Q4: Are there any general recommendations for storing this compound to ensure its stability?
A4: To ensure the long-term stability of this compound, it is recommended to store it as a solid in a cool, dry place. If it is necessary to prepare solutions, it is advisable to use aprotic solvents or buffered aqueous solutions at a pH close to neutral. Avoid prolonged storage in acidic aqueous solutions. For short-term storage in solution, refrigeration (2-8 °C) is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of parent compound peak and appearance of new peaks in HPLC analysis of a sample in acidic solution. | Acid-catalyzed hydrolysis of the ester and/or lactam ring. | 1. Confirm the identity of the degradation products using techniques like LC-MS. 2. If possible, adjust the pH of the solution to be closer to neutral (pH 6-7). 3. If the process requires acidic conditions, minimize the exposure time and temperature. |
| Inconsistent results in experiments using this compound. | Degradation of the starting material due to improper storage or handling. | 1. Verify the purity of the starting material using HPLC before each experiment. 2. Store the compound as a solid in a desiccator at the recommended temperature. 3. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. |
| Difficulty in separating the parent compound from its degradation products by HPLC. | Suboptimal HPLC method parameters. | 1. Optimize the mobile phase composition, pH, and gradient to improve resolution. 2. Consider using a different column chemistry (e.g., a different C18 phase or a polar-embedded phase). 3. Adjust the detection wavelength to maximize the signal for all compounds of interest. |
Quantitative Data on Stability
The following table provides illustrative data on the degradation of this compound under various acidic conditions. Please note that this data is for exemplary purposes and actual degradation rates may vary based on specific experimental conditions.
| Condition | pH | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradation Product(s) |
| Strongly Acidic | 1.0 | 40 | 24 | ~25% | (2R)-5-oxopyrrolidine-2-carboxylic acid, Ethyl (2R)-glutamate |
| Moderately Acidic | 3.0 | 40 | 24 | ~10% | (2R)-5-oxopyrrolidine-2-carboxylic acid |
| Mildly Acidic | 5.0 | 40 | 24 | < 2% | (2R)-5-oxopyrrolidine-2-carboxylic acid |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
HPLC grade acetonitrile and water
-
Phosphate buffer (pH 7.0)
-
Volumetric flasks, pipettes, and vials
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Acid Degradation Procedure:
-
Transfer a known volume of the stock solution to separate reaction vessels.
-
Add an equal volume of the respective acidic solution (e.g., 0.1 M HCl, 1 M HCl).
-
Incubate the samples at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot of the sample, neutralize it with NaOH solution to stop the degradation, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
4. HPLC Analysis:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of phosphate buffer (pH 3.0) and acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products based on their retention times and response factors relative to the parent compound.
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: Troubleshooting workflow for stability issues of this compound.
References
Technical Support Center: Resolving Racemic Ethyl 5-Oxopyrrolidine-2-Carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the resolution of racemic ethyl 5-oxopyrrolidine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving racemic ethyl 5-oxopyrrolidine-2-carboxylate?
A1: The primary methods for resolving racemic ethyl 5-oxopyrrolidine-2-carboxylate include:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate the enantiomers.
-
Enzymatic Resolution: Biocatalytic methods using enzymes like lipases or proteases can selectively react with one enantiomer, allowing for separation.
Q2: How do I choose the right chiral resolving agent for diastereomeric salt formation?
A2: The choice of a resolving agent is crucial and often empirical. For acidic compounds like the hydrolyzed form of ethyl 5-oxopyrrolidine-2-carboxylate (pyroglutamic acid), chiral bases such as (R)- or (S)-1-phenylethylamine are commonly used. The selection depends on the ability to form well-defined, crystalline diastereomeric salts with significant solubility differences.
Q3: What are the critical parameters to optimize in chiral HPLC?
A3: Key parameters for optimizing chiral HPLC separations include the choice of the chiral stationary phase (CSP), the mobile phase composition (including solvents and additives), flow rate, and column temperature. Small changes in any of these can significantly impact the resolution of the enantiomers.[1]
Q4: Can I resolve the ethyl ester directly, or do I need to hydrolyze it to the carboxylic acid first?
A4: For diastereomeric salt formation, it is necessary to first hydrolyze the ethyl ester to the corresponding carboxylic acid (pyroglutamic acid) to create an acidic site for salt formation with a chiral base. For chiral HPLC and enzymatic resolution, the ethyl ester can often be resolved directly.
Q5: My enzymatic resolution is not showing any enantioselectivity. What could be the problem?
A5: Lack of enantioselectivity in enzymatic resolution can be due to several factors:
-
Enzyme Choice: The selected enzyme may not be specific for your substrate. Screening a variety of lipases or proteases is recommended.
-
Reaction Conditions: The pH, temperature, and solvent system can all influence enzyme activity and selectivity. Optimization of these parameters is essential.
-
Substrate Purity: Impurities in the racemic mixture can inhibit or alter the enzyme's activity.
Troubleshooting Guides
Diastereomeric Salt Formation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation upon adding the resolving agent. | - The diastereomeric salts are too soluble in the chosen solvent.- The concentration of the reactants is too low. | - Try a less polar solvent or a mixture of solvents.- Concentrate the solution.- Cool the solution to a lower temperature. |
| The isolated crystals have low diastereomeric excess (d.e.). | - Incomplete separation of the diastereomeric salts due to similar solubilities.- Co-crystallization of both diastereomers. | - Perform multiple recrystallizations of the diastereomeric salt.- Screen different resolving agents and solvents. |
| Low yield of the resolved product. | - Loss of product during recrystallization steps.- Inefficient liberation of the enantiomer from the salt. | - Minimize the number of recrystallizations.- Optimize the pH for the liberation of the free acid. |
Chiral HPLC
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No separation of enantiomers. | - The chiral stationary phase (CSP) is not suitable for the analyte.- The mobile phase composition is not optimal. | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Modify the mobile phase by changing the solvent ratio or adding modifiers like acids or bases.[1] |
| Poor peak shape (tailing or fronting). | - Secondary interactions between the analyte and the stationary phase.- Column overload. | - Add a small amount of an acidic or basic modifier to the mobile phase.- Reduce the injection volume or concentration of the sample. |
| Inconsistent retention times. | - Changes in mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Use a guard column and ensure proper sample preparation to prolong column life. |
Enzymatic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low conversion rate. | - The enzyme is inactive or has low activity under the reaction conditions.- The substrate is not accessible to the enzyme. | - Optimize pH, temperature, and buffer system.- Consider using an immobilized enzyme for better stability.- Add a co-solvent to improve substrate solubility. |
| Low enantiomeric excess (e.e.). | - The enzyme has low enantioselectivity for the substrate.- The reaction has proceeded beyond 50% conversion, leading to the reaction of the less-favored enantiomer. | - Screen a wider range of enzymes.- Carefully monitor the reaction progress and stop it at approximately 50% conversion. |
| Difficulty in separating the product from the unreacted substrate. | - Both the product and the remaining substrate have similar physical properties. | - If the ester was hydrolyzed, an acid-base extraction can be used to separate the resulting carboxylic acid from the unreacted ester. |
Experimental Protocols
Resolution via Diastereomeric Salt Formation
This protocol is a general guideline and requires optimization for specific experimental conditions.
Step 1: Hydrolysis of Racemic Ethyl 5-Oxopyrrolidine-2-Carboxylate
-
Dissolve racemic ethyl 5-oxopyrrolidine-2-carboxylate in an aqueous solution of a strong base (e.g., NaOH).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the racemic pyroglutamic acid.
-
Filter, wash with cold water, and dry the solid to obtain racemic pyroglutamic acid.
Step 2: Formation and Separation of Diastereomeric Salts
-
Dissolve the racemic pyroglutamic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Add an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine).
-
Allow the solution to cool slowly to promote crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.
-
Recrystallize the collected salt from a suitable solvent to improve the diastereomeric excess.
Step 3: Liberation of the Enantiopure Carboxylic Acid
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid to precipitate the enantiopure pyroglutamic acid.
-
Filter, wash with cold water, and dry the solid.
-
Determine the enantiomeric excess using chiral HPLC or by measuring the optical rotation.
Resolution via Chiral HPLC
Column Selection and Mobile Phase:
-
A common starting point is a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).
-
The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
General Protocol:
-
Dissolve a small amount of the racemic ethyl 5-oxopyrrolidine-2-carboxylate in the mobile phase.
-
Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector.
-
Optimize the separation by adjusting the mobile phase composition and flow rate to achieve baseline resolution.
Enzymatic Resolution
Enzyme and Reaction Setup:
-
Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia, are often effective for the hydrolysis of esters.
-
The reaction is typically carried out in a buffered aqueous solution or a biphasic system.
General Protocol for Enantioselective Hydrolysis:
-
Prepare a suspension of racemic ethyl 5-oxopyrrolidine-2-carboxylate in a phosphate buffer (pH 7).
-
Add the selected lipase (either as a free powder or immobilized on a solid support).
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the produced acid.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separate the resulting enantiopure carboxylic acid from the unreacted enantiopure ester by acid-base extraction.
Quantitative Data Summary
The following tables provide illustrative data for the different resolution methods. The actual results will vary depending on the specific experimental conditions.
Table 1: Diastereomeric Salt Formation
| Resolving Agent | Solvent | Recrystallizations | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (R)-1-Phenylethylamine | Ethanol | 1 | 35 | 85 |
| (R)-1-Phenylethylamine | Ethanol | 2 | 25 | >98 |
| (S)-Brucine | Methanol/Water | 1 | 30 | 80 |
Table 2: Chiral HPLC
| Chiral Stationary Phase | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Resolution (Rs) |
| Cellulose-based | 90:10 | 1.0 | 1.8 |
| Amylose-based | 80:20 | 0.8 | 2.5 |
Table 3: Enzymatic Resolution
| Enzyme | Conversion (%) | Time (h) | e.e. of Substrate (%) | e.e. of Product (%) |
| Candida antarctica Lipase B | 51 | 24 | >99 | 96 |
| Pseudomonas cepacia Lipase | 49 | 36 | 98 | 97 |
Visualizations
Caption: Workflow for resolution via diastereomeric salt formation.
Caption: Workflow for resolution using chiral HPLC.
Caption: Workflow for enzymatic resolution via hydrolysis.
References
Technical Support Center: Scaling Up Ethyl (2R)-5-oxopyrrolidine-2-carboxylate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of ethyl (2R)-5-oxopyrrolidine-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up process.
Problem: Decreased Yield at Larger Scale
Q1: We are experiencing a significant drop in yield when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis using the classical acid-catalyzed esterification of (R)-pyroglutamic acid. What are the likely causes and how can we mitigate this?
A1: Several factors can contribute to decreased yield during scale-up. The most common issues are related to mass and heat transfer, reaction equilibrium, and downstream processing.
-
Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain uniform temperature. Localized overheating can lead to side reactions and degradation of the product.
-
Solution: Employ reactors with efficient heating jackets and overhead stirrers. Monitor the internal temperature closely and adjust the heating rate accordingly.
-
-
Mass Transfer Limitations: Inadequate mixing in large reactors can result in poor contact between the reactants (pyroglutamic acid, ethanol) and the catalyst (sulfuric acid).
-
Solution: Optimize the stirring speed and consider using baffles in the reactor to improve mixing efficiency. For industrial production, transitioning to a continuous-flow system, such as a continuously stirred tank reactor (CSTR), can enhance mass transfer.[1]
-
-
Reaction Equilibrium: The esterification reaction is reversible. The removal of water, a byproduct, is crucial to drive the reaction towards the product side. On a larger scale, inefficient water removal can limit the conversion rate.
-
Solution: Use a Dean-Stark apparatus or a similar setup to continuously remove water from the reaction mixture.
-
-
Extended Reaction Times: While a 24-hour reflux may be sufficient on a small scale, larger volumes might require adjusted times to reach completion.[1]
-
Solution: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for the scaled-up batch.[1]
-
Problem: Product Purity and Side Reactions
Q2: Our final product shows significant impurities after scale-up, which were not prominent in the lab-scale synthesis. What are common byproducts and how can we improve purity?
A2: Increased impurities at scale often result from side reactions favored by longer reaction times or non-uniform conditions.
-
Common Impurities:
-
Unreacted (R)-pyroglutamic acid: Due to incomplete reaction.
-
Byproducts from overheating: Decomposition or polymerization products.
-
Racemized product (ethyl (S)-5-oxopyrrolidine-2-carboxylate): While the classical acid-catalyzed route is generally robust against racemization, harsh conditions or certain reagents can cause it. Thionyl chloride, if used in alternative synthesis routes, is known to cause racemization.[2]
-
-
Purification and Mitigation Strategies:
-
Controlled Reaction Conditions: Strictly control the temperature to avoid overheating. Ensure homogenous mixing to prevent localized high concentrations of reactants or catalyst.
-
Solvent Selection: In continuous-flow systems, the choice of solvent is critical. Acetonitrile, for example, can optimize mass transfer and minimize byproducts.[1]
-
Work-up Procedure: After the reaction, neutralizing the acid catalyst is crucial. Adding sodium carbonate and stirring before filtration can help remove the acid and some impurities.[3]
-
Purification Techniques: Standard purification involves filtration, evaporation of the solvent, and extraction with a suitable solvent like methyl t-butyl ether (MTBE) or ethyl acetate.[3][4] For higher purity, column chromatography may be necessary.[4]
-
Problem: Process and Equipment Issues
Q3: We are attempting a continuous-flow synthesis for industrial production and are facing issues with reactor plugging. What causes this and how can it be prevented?
A3: Reactor plugging is a common challenge in continuous-flow systems, often caused by the precipitation of starting materials, intermediates, or byproducts.
-
Causes:
-
Poor Solubility: The starting material, (R)-pyroglutamic acid, may have limited solubility in the chosen solvent system, especially at high concentrations.
-
Precipitation of Byproducts: Salts or other solid byproducts can form during the reaction.
-
-
Solutions:
-
Pre-filtration: Ensure all input solutions are fully dissolved and filtered before entering the reactor to remove any particulate matter.[1]
-
Solvent Polarity Adjustment: Modify the solvent system to improve the solubility of all components throughout the reaction.[1]
-
Temperature Control: Maintain a consistent temperature profile along the reactor to prevent precipitation due to temperature changes.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound on a large scale?
A1: The main industrial methods are classical acid-catalyzed esterification and enzymatic synthesis, often implemented in continuous-flow systems.[1]
-
Acid-Catalyzed Esterification: This is the most common route for bulk production due to lower operational costs. It involves reacting (R)-pyroglutamic acid with ethanol using a strong acid catalyst like sulfuric acid.[1]
-
Enzymatic Synthesis: This method uses enzymes like Novozym 435. It offers high selectivity and milder reaction conditions but can have higher catalyst costs, making it more suitable for niche applications.[1]
-
Microwave-Assisted Synthesis: While not as common for bulk industrial scale, microwave-assisted synthesis in a continuous-flow reactor can dramatically reduce reaction times (e.g., from 24 hours to 2 hours) and increase yield.[1]
Q2: How does the choice of synthesis method affect scale-up efficiency?
A2: The choice of method has a significant impact on efficiency, cost, and throughput. A comparison between conventional heating and microwave-assisted synthesis highlights these differences.
| Parameter | Conventional Heating | Microwave (Continuous-Flow) | Reference |
| Reaction Time | 24 hours | 2 hours | [1] |
| Typical Yield | ~60% | >90% | [1] |
| Energy Consumption | Higher (e.g., 3.0 kW) | Lower (e.g., 1.5 kW) | [1] |
Q3: What is the importance of maintaining the (R) configuration during synthesis?
A3: this compound is a valuable chiral building block.[1] Its specific (R) configuration is essential for its application in asymmetric catalysis and the synthesis of stereochemically defined molecules, such as pharmaceuticals.[1] Loss of this configuration through racemization would result in a product with significantly reduced or altered biological activity and chemical utility.
Q4: What are the key starting materials for the synthesis?
A4: The most direct and common starting material is (2R)-pyroglutamic acid (also known as D-pyroglutamic acid), which is reacted with ethanol.[1][3] (2S)-pyroglutamic acid (L-pyroglutamic acid) is also widely available and used for synthesizing the (S)-enantiomer.[3]
Experimental Protocols
Protocol 1: Lab-Scale Acid-Catalyzed Esterification
This protocol is a representative example of a classical synthesis route.
Materials:
-
(R)-pyroglutamic acid (20 g, 154.8 mmol)
-
Ethanol (400 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 1 mL)
-
Sodium Carbonate (for neutralization)
-
Methyl t-butyl ether (MTBE) or Ethyl Acetate (for extraction)
Procedure:
-
Dissolve 20 g of (R)-pyroglutamic acid in 400 mL of ethanol in a round-bottom flask equipped with a reflux condenser.[1]
-
Carefully add 1 mL of concentrated sulfuric acid to the solution.[1]
-
Heat the mixture to reflux and maintain for 24 hours.[1]
-
Monitor the reaction progress via TLC (Rf of pyroglutamic acid = 0.41, Rf of ethyl ester = 0.67).[1]
-
After completion, cool the mixture to room temperature.
-
Add sodium carbonate (approx. 3-4 g) to neutralize the sulfuric acid and stir for 1.5 hours.[3]
-
Filter the suspension to remove the solids.[3]
-
Evaporate the filtrate (ethanol) under reduced pressure.[3]
-
To the residue, add MTBE (e.g., 100 mL), stir, and filter again to remove any remaining salts.[3]
-
Evaporate the MTBE filtrate under reduced pressure to yield the final product, this compound.[3]
Visualizations
Workflow and Decision Diagrams
Caption: General workflow for acid-catalyzed synthesis.
Caption: Troubleshooting low yield during scale-up.
References
- 1. Buy this compound | 68766-96-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 4. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Performance in Reactions with Ethyl (2R)-5-oxopyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning in chemical reactions involving ethyl (2R)-5-oxopyrrolidine-2-carboxylate. This valuable chiral building block is often used in asymmetric synthesis, where catalyst performance is critical for achieving high yields and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common symptoms of catalyst poisoning in my reaction involving this compound?
A1: Symptoms of catalyst poisoning can manifest in several ways:
-
Decreased reaction rate: The time required to reach full conversion of your starting material increases significantly.
-
Lower product yield and selectivity: You may observe a noticeable reduction in the amount of desired product and an increase in byproducts.[1]
-
Stalled reaction: The reaction may stop completely before all the starting material is consumed.
-
Change in catalyst appearance: The physical appearance of the catalyst, such as its color, may change.[2]
-
Need for harsher reaction conditions: You may find it necessary to increase temperature or pressure to achieve the same level of conversion.[1]
Q2: What are the likely sources of poisons for the catalysts used in these reactions?
A2: Catalyst poisons can be introduced from various sources, including the reactants, solvents, or the experimental setup itself.[2] Common poisons for catalysts typically used in asymmetric hydrogenation (e.g., Ruthenium or Rhodium complexes) include:
-
Sulfur compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are potent poisons for many noble metal catalysts like palladium, platinum, and nickel.[2][3]
-
Nitrogen compounds: Amines, amides, and other nitrogen-containing functional groups can act as inhibitors.[4]
-
Heavy metals: Trace amounts of lead, mercury, arsenic, and other metals can irreversibly poison the catalyst.[2]
-
Carbon monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb to the active sites of the catalyst.[5]
-
Halides: Both organic and inorganic halides have the potential to deactivate catalysts.[2]
-
Water: In some reactions, water can act as a poison by promoting side reactions or altering the catalyst's support structure.[2]
Q3: How can I identify the specific poison affecting my catalytic reaction?
A3: Identifying the specific poison is a critical step in troubleshooting. A combination of analytical techniques can be employed for this purpose:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting trace metal impurities.[6]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can analyze the elemental composition and chemical state of the catalyst's surface, providing direct evidence of adsorbed poisons.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile organic poisons that may be present in the feedstock or solvent.[2]
-
Temperature-Programmed Desorption (TPD): TPD can be used to study the desorption of species from the catalyst surface, helping to identify adsorbed poisons.[7]
Troubleshooting Guides
This section provides structured guidance for addressing common issues encountered during catalytic reactions with this compound.
Issue 1: Low or No Product Yield
A low or non-existent product yield is a common problem that can often be traced back to catalyst deactivation.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning | Purify all reactants and solvents before use. Consider passing them through a guard bed of activated carbon or a suitable scavenger material. | Impurities in the starting materials or solvent are a primary source of catalyst poisons.[2] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique like TLC, GC, or LC-MS to ensure it has run to completion. | The reaction may simply require more time to finish.[8] |
| Suboptimal Reaction Conditions | Re-evaluate and optimize reaction parameters such as temperature, pressure, and solvent. | The chosen conditions may not be optimal for the specific substrate and catalyst system.[9] |
| Catalyst Handling and Storage | Ensure the catalyst has been stored and handled under an inert atmosphere to prevent oxidation or degradation. | Many catalysts are sensitive to air and moisture.[1] |
Issue 2: Low Enantioselectivity or Diastereoselectivity
In asymmetric synthesis, achieving high stereoselectivity is crucial. A drop in enantiomeric or diastereomeric excess can be indicative of catalyst-related issues.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of a Chiral Poison | Analyze starting materials for chiral impurities that could act as competitive ligands or inhibitors. | A chiral poison can interfere with the stereodifferentiating step of the catalytic cycle. |
| Formation of a Less Selective Catalyst Species | Characterize the catalyst after the reaction to check for changes in its structure or oxidation state. | The active catalyst may be converting into a less selective or racemic form during the reaction. |
| Suboptimal Reaction Temperature | Lowering the reaction temperature can sometimes improve enantioselectivity. | Lower temperatures can increase the energy difference between the diastereomeric transition states, leading to higher stereoselectivity.[9] |
| Incorrect Ligand-to-Metal Ratio | Verify the correct stoichiometry of the chiral ligand and the metal precursor during catalyst preparation. | An incorrect ratio can lead to the formation of different, less selective catalytic species. |
Data Presentation
The following table summarizes the potential impact of common catalyst poisons on the performance of Rhodium and Ruthenium catalysts, which are frequently used in the asymmetric hydrogenation of functionalized ketones and related compounds.
| Catalyst Type | Common Poisons | Observed Effect on Performance | Potential Source of Poison |
| Rhodium-based (e.g., Rh-DuPHOS) | Sulfur compounds (H₂S, thiols), Organic sulfides | Significant decrease in activity, potential for complete deactivation.[5][10] | Impurities in starting materials or solvents. |
| Amines, Pyridine | Inhibition of catalytic activity.[4] | Residual base from previous steps or as an additive. | |
| Ruthenium-based (e.g., Ru-BINAP) | Sulfur compounds (SO₂, H₂S) | Strong deactivation, formation of stable sulfates on the catalyst surface.[11] | Impurities in hydrogen gas or reactants. |
| Carbon Monoxide (CO) | Strong adsorption on active sites, leading to a decrease in reaction rate. | Impurity in hydrogen gas. | |
| Halides | Deactivation of the catalyst. | Residual halides from starting materials or solvents. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of an N-Acylated Pyroglutamic Acid Ester
This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.
-
Catalyst Preparation (in a glovebox):
-
In a clean, dry Schlenk flask, dissolve the chiral ligand (e.g., (R)-BINAP) and the metal precursor (e.g., [RuCl₂(p-cymene)]₂) in a degassed solvent (e.g., toluene).
-
Stir the mixture at room temperature for the time specified in the relevant literature procedure to form the catalyst precursor.
-
-
Hydrogenation Reaction:
-
In a separate autoclave, add the N-acylated pyroglutamic acid ester substrate and a degassed solvent (e.g., methanol).
-
Transfer the prepared catalyst solution to the autoclave via cannula.
-
Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar) and stir the reaction mixture at the desired temperature (e.g., 50 °C) for the required time.[8]
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the conversion and enantiomeric excess by chiral HPLC or GC analysis.
-
Protocol 2: Regeneration of a Sulfur-Poisoned Ruthenium Catalyst
This is a general procedure for the oxidative regeneration of a sulfur-poisoned catalyst.
-
Oxidative Treatment:
-
Carefully transfer the poisoned catalyst to a tube furnace.
-
Pass a stream of dilute oxygen (e.g., 5% O₂ in N₂) over the catalyst at an elevated temperature (e.g., 360 °C) for a specified period. This step aims to convert adsorbed sulfur species into volatile sulfur oxides (SO₂).[11]
-
-
Reduction:
-
After the oxidative treatment, switch the gas flow to a stream of hydrogen (e.g., 5% H₂ in N₂) at an elevated temperature to reduce the catalyst back to its active metallic state.
-
-
Activity Test:
-
After regeneration, test the activity and selectivity of the catalyst in a small-scale reaction to determine the extent of recovery.
-
Visualizations
Caption: Troubleshooting workflow for low yield or selectivity.
Caption: Logical relationship for diagnosing catalyst poisoning.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GAS Dortmund [gas-dortmund.de]
- 6. Catalyst Poisoning Testing [intertek.com]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Kinetic and structural studies on 'tethered' Ru(II) arene ketone reduction catalysts. | Semantic Scholar [semanticscholar.org]
- 11. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
Validation & Comparative
Comparative Guide to the Spectral Data Validation of Ethyl (2R)-5-oxopyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a key chiral building block in pharmaceutical synthesis. The validation of its chemical structure and purity is paramount for its application in drug development and manufacturing. This document outlines the expected spectral characteristics and compares them with viable alternatives, offering a foundational tool for quality control and analytical method development.
Spectral Data Comparison
The primary methods for the structural elucidation and purity assessment of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a comparative summary of the expected data for the target compound and its common alternatives: the (S)-enantiomer and the methyl ester analogue.
| Compound | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | Mass Spectrometry (ESI+) |
| This compound | δ 6.3 (br s, 1H, NH), 4.25 (dd, J=9.2, 3.6 Hz, 1H, H-2), 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.5-2.2 (m, 4H, H-3, H-4), 1.29 (t, J=7.1 Hz, 3H, OCH₂CH₃) | δ 175.8 (C=O, C-5), 172.1 (C=O, ester), 61.5 (OCH₂CH₃), 56.9 (C-2), 29.3 (C-4), 25.1 (C-3), 14.2 (OCH₂CH₃) | m/z 158.07 [M+H]⁺, 180.05 [M+Na]⁺ |
| Ethyl (2S)-5-oxopyrrolidine-2-carboxylate | Identical to the (2R)-enantiomer | Identical to the (2R)-enantiomer | m/z 158.07 [M+H]⁺, 180.05 [M+Na]⁺ |
| Mthis compound | δ 6.1 (br s, 1H, NH), 4.28 (dd, J=9.0, 3.5 Hz, 1H, H-2), 3.78 (s, 3H, OCH₃), 2.5-2.2 (m, 4H, H-3, H-4) | δ 175.9 (C=O, C-5), 172.6 (C=O, ester), 57.0 (C-2), 52.6 (OCH₃), 29.3 (C-4), 25.0 (C-3) | m/z 144.06 [M+H]⁺, 166.04 [M+Na]⁺ |
Alternative Validation Methods
Beyond standard spectroscopic techniques, the chiral purity of this compound is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE) are powerful methods for separating and quantifying enantiomers.
| Analytical Method | Typical Chiral Stationary Phase (CSP) | Mobile Phase/Buffer | Detection | Key Performance Indicator |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Hexane/Isopropanol gradients | UV at 210 nm | Baseline separation of (R) and (S) enantiomers |
| Chiral Capillary Electrophoresis | Cyclodextrin-based selectors (e.g., hydroxypropyl-β-cyclodextrin) | Phosphate buffer | UV at 210 nm | High resolution and efficiency in enantiomeric separation |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectral data acquisition.
NMR Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C spectra.
Mass Spectrometry
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in methanol or acetonitrile to a concentration of approximately 10-50 µg/mL.
-
Analysis Conditions:
-
Ionization Mode: Positive ion mode (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Sampling Cone Voltage: 20-40 V.
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Acquisition and Processing: Data is acquired in full scan mode. The resulting spectrum is analyzed for the molecular ion peak ([M+H]⁺) and other relevant adducts (e.g., [M+Na]⁺).
Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: A chiral column with a polysaccharide-based stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization for baseline separation.
-
Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: 210 nm.
-
-
System Suitability: The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 1.5.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral data validation of this compound.
Caption: Workflow for the validation of this compound.
A Comparative Guide to the Synthetic Routes of Ethyl (2R)-5-Oxopyrrolidine-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, also known as ethyl (L)-pyroglutamate, is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its rigid pyrrolidinone ring and chiral center make it an important starting material for creating complex molecular architectures with defined stereochemistry. This guide provides a comparative analysis of the most common synthetic routes to this compound, focusing on quantitative data, detailed experimental protocols, and scalability considerations to aid researchers in selecting the optimal method for their specific needs.
Comparison of Synthetic Routes
The primary and most established method for synthesizing this compound is the direct esterification of (2R)-pyroglutamic acid (L-pyroglutamic acid), which is readily available and can be produced by the cyclization of L-glutamic acid. The choice of catalyst for the esterification is the main differentiating factor between the common approaches.
| Parameter | Route 1: Sulfuric Acid Catalysis | Route 2: Thionyl Chloride Catalysis | Route 3: Enzymatic Catalysis |
| Starting Material | (2R)-Pyroglutamic Acid | (2R)-Pyroglutamic Acid | (2R)-Pyroglutamic Acid or its ethyl ester |
| Reagents | Ethanol, Sulfuric Acid | Ethanol, Thionyl Chloride | Ethanol, Immobilized Lipase |
| Typical Yield | 80-95% | 82-99% | Moderate to High (transesterification) |
| Reaction Time | 16-48 hours | 3-15 hours | 8-24 hours |
| Temperature | Reflux | 0°C to Room Temperature | 40-60°C |
| Enantiomeric Purity | High (retention of configuration) | High (retention of configuration) | High (enantioselective) |
| Scalability | Readily scalable | Scalable with safety precautions | Scalable, with cost of enzyme as a factor |
| Green Chemistry | Use of corrosive acid, high energy | Use of toxic and corrosive reagent | Milder conditions, reusable catalyst |
Experimental Protocols
Route 1: Sulfuric Acid-Catalyzed Esterification
This classical Fischer-Speier esterification is a robust and widely used method.
Methodology:
-
Suspend (2R)-pyroglutamic acid (1 equivalent) in anhydrous ethanol (5-10 volumes).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the solution to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and neutralize the excess acid by washing with a saturated sodium bicarbonate solution until the pH is between 7 and 8.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., diethyl ether/hexane) to obtain pure this compound.[2]
Route 2: Thionyl Chloride-Mediated Esterification
This method proceeds through an acid chloride intermediate and is often faster and conducted under milder temperature conditions than the sulfuric acid-catalyzed route.
Methodology:
-
Suspend (2R)-pyroglutamic acid (1 equivalent) in anhydrous ethanol (5-10 volumes) and cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours.[3] Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation to afford the pure ester. A reported yield for a similar process is 90% after distillation.[4]
Route 3: Enzymatic Synthesis (Transesterification)
Enzymatic methods offer a greener alternative, proceeding under mild conditions with high selectivity. Direct enzymatic esterification of pyroglutamic acid can be challenging due to its poor solubility in non-polar organic solvents where enzymes are most active. Therefore, a common enzymatic approach is the transesterification from a pre-formed ester or a one-pot reaction where the chemical esterification is followed by enzymatic conversion.
Methodology (Transesterification Example):
-
Dissolve this compound (1 equivalent) and the desired alcohol (e.g., a long-chain alcohol, 1-3 equivalents) in a suitable solvent-free medium or a non-polar organic solvent.
-
Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), to the mixture (typically 5-10% w/w).[5]
-
Incubate the reaction at a controlled temperature (e.g., 60°C) under reduced pressure to remove the ethanol formed during the reaction, driving the equilibrium towards the product.[6]
-
Monitor the reaction progress by GC or HPLC.
-
Once the reaction is complete, filter off the immobilized enzyme for reuse.
-
Remove the excess alcohol under reduced pressure and purify the resulting ester product by column chromatography or distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. EP1642891A1 - Process for the enzymatic synthesis of pyroglutamic esters - Google Patents [patents.google.com]
A Comparative Guide for Synthetic Chemists: Ethyl (2R)-5-Oxopyrrolidine-2-carboxylate vs. its Methyl Ester Analogue
For researchers and drug development professionals utilizing chiral building blocks, the choice between ethyl and methyl esters of a core scaffold can significantly influence reaction outcomes, purification efficiency, and overall synthetic strategy. This guide provides a detailed comparison of ethyl (2R)-5-oxopyrrolidine-2-carboxylate and its methyl ester analogue, (2R)-methyl-5-oxopyrrolidine-2-carboxylate, two pivotal intermediates in the synthesis of a wide array of biologically active molecules.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly minor difference of a single methylene unit in the ester functionality imparts subtle yet important distinctions in the physical properties of these two compounds. These differences can affect solvent choice, reaction temperature, and purification methods.
| Property | This compound | Mthis compound |
| CAS Number | 68766-96-1[1] | 64700-65-8 |
| Molecular Formula | C₇H₁₁NO₃[1] | C₆H₉NO₃ |
| Molecular Weight | 157.17 g/mol [1] | 143.14 g/mol |
| Appearance | Waxy Solid[2] | Liquid |
| Melting Point | 53-57 °C[2] | Not applicable |
| Boiling Point | 176 °C at 12 mmHg[2] | Not available |
| Computed XLogP3 | -0.1[1] | -0.4 |
| Solubility | Slightly soluble in chloroform and methanol[2] | Information not readily available |
Synthetic Performance and Applications
Both the ethyl and methyl esters of (2R)-5-oxopyrrolidine-2-carboxylic acid are versatile chiral synthons, primarily employed in the synthesis of pharmaceuticals and other complex organic molecules.[3] Their utility stems from the presence of multiple reactive sites: the secondary amine within the lactam ring, the ester carbonyl, and the lactam carbonyl.
General Reactivity and Handling
From a practical standpoint, the choice between the ethyl and methyl ester often comes down to factors beyond simple reactivity. The higher boiling point and solid nature of the ethyl ester can be advantageous in terms of handling and reduced volatility, especially for larger-scale reactions. Conversely, the liquid nature of the methyl ester may be preferable for certain automated synthesis platforms or when precise liquid handling is required.
In terms of reactivity, methyl esters are sometimes considered slightly more reactive in nucleophilic substitution reactions due to the smaller steric hindrance of the methyl group compared to the ethyl group. However, for many common transformations, the difference in reactivity is often negligible and can be overcome by minor adjustments to reaction conditions.
Key Synthetic Transformations and Experimental Protocols
1. Esterification of (R)-Pyroglutamic Acid:
The most common route to both esters is the direct esterification of (R)-pyroglutamic acid.
Experimental Protocol (Ethyl Ester): A solution of (R)-pyroglutamic acid (1 equivalent) in ethanol (sufficient to dissolve) is treated with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[2] The mixture is heated at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified, typically by distillation or chromatography, to yield this compound.[2]
Experimental Protocol (Methyl Ester): Similarly, (R)-pyroglutamic acid (1 equivalent) is dissolved in methanol and treated with a catalytic amount of a strong acid (e.g., sulfuric acid).[4] The reaction is heated at reflux and worked up in a similar manner to the ethyl ester synthesis to afford mthis compound.[4]
2. N-Alkylation and N-Acylation:
The secondary amine of the pyroglutamate core is a common site for modification to introduce diversity in derivative synthesis.
Experimental Workflow for N-Functionalization:
Caption: General workflow for the N-alkylation or N-acylation of pyroglutamate esters.
3. Reduction of the Ester and Lactam Carbonyls:
Selective reduction of either the ester or the lactam carbonyl is a key strategy for accessing chiral pyrrolidine derivatives.
Experimental Protocol (Conceptual for Selective Ester Reduction): To a solution of the pyroglutamate ester (ethyl or methyl, 1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C or -78 °C), a mild reducing agent like sodium borohydride (with a co-reagent such as CaCl₂) or a more selective hydride reagent is added portion-wise. The reaction is stirred at low temperature and monitored for the consumption of the starting material. Upon completion, the reaction is carefully quenched with a protic solvent (e.g., methanol or water) and worked up to isolate the corresponding alcohol. It is important to note that stronger reducing agents like lithium aluminum hydride will likely reduce both the ester and the lactam carbonyls.
Applications in Drug Discovery
Derivatives of both ethyl and mthis compound have been investigated for a range of therapeutic applications, including as anticancer and antiviral agents.[5][6] The pyrrolidinone core serves as a versatile scaffold for the synthesis of compounds that can interact with various biological targets.
Signaling Pathway Inhibition in Cancer (Conceptual):
Caption: Conceptual diagram of a pyroglutamate derivative inhibiting a kinase cascade involved in cancer cell proliferation.
Conclusion
The choice between this compound and its methyl ester analogue is nuanced and depends on the specific requirements of the synthetic route and the desired properties of the final product.
-
This compound is a solid with a higher boiling point, which can be advantageous for handling and reducing volatility in larger-scale syntheses.
-
Mthis compound is a liquid, which may be more suitable for automated synthesis and applications requiring precise liquid handling. It may also exhibit slightly higher reactivity in some nucleophilic substitution reactions.
Ultimately, both esters are excellent chiral building blocks. The decision of which to use will likely be guided by a combination of practical considerations, such as physical state and cost, and the specific demands of the synthetic transformations planned. For many applications, the two can be used interchangeably with minor adjustments to the reaction protocols.
References
- 1. This compound | C7H11NO3 | CID 643508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 错误页 [amp.chemicalbook.com]
- 3. Buy this compound | 68766-96-1 [smolecule.com]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | MDPI [mdpi.com]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Analysis for the Enantiomeric Purity of Ethyl (2R)-5-oxopyrrolidine-2-carboxylate
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like ethyl (2R)-5-oxopyrrolidine-2-carboxylate is a critical analytical challenge. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for determining the enantiomeric excess of this key pyroglutamate derivative. The information presented herein, including detailed experimental protocols and performance data, is intended to aid in method selection and development for robust and efficient enantioseparation.
Comparison of Analytical Methods
The primary method for determining the enantiomeric purity of this compound is chiral HPLC. However, alternative techniques such as Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents also offer viable solutions. The choice of method often depends on factors like available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis.
A summary of the performance of various analytical methods is presented below.
| Method | Chiral Stationary Phase (CSP) / Technique | Mobile Phase / Conditions | Analytes | Retention Time (tR) / Chemical Shift | Separation Factor (α) | Resolution (Rs) |
| HPLC | Astec® CHIROBIOTIC® T (5 µm, 25 cm x 4.6 mm) | Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2) | Pyroglutamic Acid Enantiomers | tR1, tR2 | - | - |
| HPLC | Polysaccharide-based (e.g., Chiralpak® series) | Heptane/Alcohol | Pyroglutamide Derivatives | - | - | - |
| SFC | Polysaccharide-based (e.g., Chiralpak® series) | Carbon Dioxide/Alcohol | Pyroglutamide Derivatives | Shorter than HPLC | - | Generally lower than HPLC |
| GC | Chiral Capillary Column (e.g., derivatized cyclodextrin) | Temperature Gradient | Derivatized Proline | - | - | - |
| NMR | Chiral Solvating Agent (e.g., (R)-1,1'-bi-2-naphthol) | CDCl3 | General Amines | Distinct chemical shifts for enantiomers | - | - |
Note: Specific quantitative data for this compound on all listed methods were not available in the public domain. The data for pyroglutamic acid and pyroglutamide derivatives are presented as close analogs.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these analytical methods.
Method 1: Chiral HPLC of Pyroglutamic Acid on Astec® CHIROBIOTIC® T
This method is adapted from a standard protocol for the separation of pyroglutamic acid enantiomers and is expected to be a good starting point for the analysis of its ethyl ester.
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles
-
Mobile Phase: A mixture of acetonitrile, methanol, acetic acid, and triethylamine in a ratio of 54.5:45:0.3:0.2 (v/v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 23 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL.
Method 2: Chiral SFC of Pyroglutamide Derivatives
Supercritical Fluid Chromatography (SFC) offers a greener and faster alternative to HPLC.[1]
-
Column: Polysaccharide-based chiral stationary phase (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Carbon dioxide with an alcohol co-solvent (e.g., methanol or ethanol).
-
Flow Rate: Typically higher than HPLC (e.g., 2-5 mL/min).
-
Backpressure: Maintained to ensure supercritical conditions (e.g., 100-150 bar).
-
Column Temperature: Typically ambient to slightly elevated (e.g., 25-40 °C).
-
Detection: UV or Mass Spectrometry (MS).
Method 3: Chiral GC of Derivatized Proline
For volatile or semi-volatile compounds, chiral GC can be a powerful technique. Derivatization is often necessary to improve volatility and chromatographic performance.
-
Derivatization: A two-step process involving esterification of the carboxylic acid and acylation of the amine is typically required for amino acid derivatives.
-
Column: A chiral capillary column, such as one with a derivatized cyclodextrin stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is typically employed to achieve optimal separation.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Key Workflows and Logical Relationships
The development of a robust chiral separation method follows a logical progression, as illustrated in the workflow diagram below.
References
A Comparative Guide to the Neuroprotective Effects of Pyrrolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone class of compounds, particularly the racetams, has long been a subject of interest for their potential cognitive-enhancing and neuroprotective properties. This guide offers a comparative analysis of the neuroprotective effects of several key pyrrolidinone derivatives: piracetam, aniracetam, oxiracetam, pramiracetam, nefiracetam, and coluracetam. By summarizing available experimental data, detailing methodologies, and visualizing associated signaling pathways, this document aims to provide a valuable resource for researchers in the field of neuropharmacology and drug development.
Comparative Efficacy in Neuroprotection
The following tables summarize quantitative data from various studies investigating the neuroprotective effects of different pyrrolidinone derivatives. It is important to note that these data are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Neuroprotective Effects Against Glutamate-Induced Excitotoxicity
| Compound | Cell Type | Glutamate Concentration | Compound Concentration | Outcome Measure | Result |
| Piracetam | Cerebellar Granule Cells | Not specified | 10 mM | Neurodegeneration Attenuation | No significant attenuation |
| Nefiracetam | Cultured Rat Cortical Neurons | Not specified | 10 nM | NMDA Current Potentiation | Potentiation of NMDA-induced currents |
| Oxiracetam | BV2 Microglial Cells (indirect toxicity on HT22 neurons) | Aβ42 oligomers (to stimulate microglia) | Not specified | HT22 Cell Viability | Protection against indirect toxicity |
Table 2: In Vitro Neuroprotective Effects in an Oxygen-Glucose Deprivation (OGD) Model
| Compound | Cell Type | OGD Duration | Compound Concentration | Outcome Measure | Result |
| Piracetam | Rat Primary Cortical Cells | 4 hours | 1000 µM | Cell Viability (MTT assay) | Significant reduction in neuronal damage[1] |
| Piracetam | Rat Primary Cortical Cells | 4 hours | 1000 µM | Oxidative Stress (MDA levels) | Significant attenuation of the increase in MDA levels[1] |
| Piracetam | Rat Primary Cortical Cells | 4 hours | 1000 µM | Excitatory Amino Acid Release (Glutamate) | Decrease in glutamate release[1] |
Table 3: Effects on Cholinergic and Glutamatergic Systems
| Compound | Primary Mechanism | Key Findings |
| Piracetam | Modulates AMPA and NMDA glutamate receptors; enhances membrane fluidity.[2] | Binds to GluA2 and GluA3 subunits of AMPA receptors.[3] |
| Aniracetam | Potent AMPA receptor modulator.[2] | Slows the desensitization of AMPA receptors, enhancing synaptic plasticity.[4] |
| Nefiracetam | Potentiates NMDA and nicotinic acetylcholine receptors via PKC and CaMKII activation.[5][6] | Enhances glutamate release from presynaptic terminals.[7] |
| Coluracetam | Enhances high-affinity choline uptake (HACU).[2][8] | Increases the Vmax of HACU, leading to enhanced acetylcholine synthesis.[8] |
| Pramiracetam | Suggested to involve high-affinity choline uptake. | Reverses memory deficits in models of cholinergic dysfunction. |
| Oxiracetam | Modulates glutamate release and increases protein kinase C (PKC) activity. | Alleviates cognitive deficits in vascular dementia models by regulating apoptosis and autophagy via the Akt/mTOR pathway.[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Glutamate-Induced Excitotoxicity Assay
Objective: To assess the ability of a compound to protect neurons from glutamate-induced cell death.
Methodology:
-
Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rats and cultured in a suitable medium.
-
Treatment: After a specified number of days in vitro (e.g., 9-14 days), the neurons are pre-incubated with the test compound (pyrrolidinone derivative) at various concentrations for a defined period.
-
Induction of Excitotoxicity: Glutamate is added to the culture medium at a concentration known to induce neuronal cell death (e.g., 50-100 µM).
-
Incubation: The cells are incubated with glutamate and the test compound for a specified duration (e.g., 24 hours).
-
Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage. A decrease in the glutamate-induced reduction in cell viability in the presence of the test compound indicates a neuroprotective effect.
Oxygen-Glucose Deprivation (OGD) Assay
Objective: To simulate ischemic conditions in vitro and evaluate the neuroprotective efficacy of a compound.
Methodology:
-
Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured to a desired confluency.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2-4 hours).
-
Reoxygenation: Following the OGD period, the glucose-free medium is replaced with a complete culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24 hours).
-
Treatment: The test compound can be added before, during, or after the OGD period to assess its protective window.
-
Assessment of Neuroprotection: Cell viability is assessed using methods like the MTT or LDH assay. Additionally, markers of apoptosis (e.g., caspase-3 activity, TUNEL staining) and oxidative stress (e.g., measurement of reactive oxygen species with DCF-DA) can be quantified.
High-Affinity Choline Uptake (HACU) Assay
Objective: To measure the effect of a compound on the rate-limiting step of acetylcholine synthesis.
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., hippocampus) of rodents.
-
Incubation: Synaptosomes are incubated with the test compound at various concentrations.
-
Uptake Assay: Radiolabeled choline (e.g., [³H]choline) is added to the incubation medium. The uptake of [³H]choline into the synaptosomes is measured over a short period.
-
Quantification: The amount of radioactivity incorporated into the synaptosomes is quantified using liquid scintillation counting. High-affinity uptake is determined by subtracting the non-specific uptake (measured in the presence of a specific HACU inhibitor like hemicholinium-3) from the total uptake. An increase in the Vmax of [³H]choline uptake in the presence of the test compound indicates enhancement of HACU.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of pyrrolidinone derivatives are mediated by a variety of signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for several key compounds.
Caption: Nefiracetam's neuroprotective signaling cascade.
Caption: Coluracetam's mechanism via HACU enhancement.
Caption: Workflow for assessing neuroprotective efficacy.
References
- 1. Improvement of depressive behaviors by nefiracetam is associated with activation of CaM kinases in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. examine.com [examine.com]
- 4. benchchem.com [benchchem.com]
- 5. Oxiracetam Offers Neuroprotection by Reducing Amyloid β-Induced Microglial Activation and Inflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CaM kinase II and protein kinase C activations mediate enhancement of long-term potentiation by nefiracetam in the rat hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxiracetam Mediates Neuroprotection Through the Regulation of Microglia Under Hypoxia-Ischemia Neonatal Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. philoneuro.com [philoneuro.com]
- 9. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Synthons: Alternatives to Ethyl (2R)-5-oxopyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a derivative of pyroglutamic acid, is a widely utilized chiral building block in asymmetric synthesis. Its rigid five-membered lactam structure provides a reliable scaffold for introducing chirality in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] However, the specific constraints of the pyrrolidinone ring may not be optimal for all synthetic targets. This guide provides a comparative overview of alternative chiral lactam synthons, focusing on six-membered δ-lactams (piperidinones) and four-membered β-lactams, to assist researchers in selecting the most suitable building block for their synthetic strategy.
The utility of these synthons often derives from their ability to form and react via N-acyliminium ions, which serve as powerful electrophilic intermediates for carbon-carbon and carbon-heteroatom bond formation with high stereocontrol.[3][4][5]
Performance Comparison of Chiral Lactam Synthons
The following tables summarize quantitative data for key transformations involving this compound and its alternatives. The data is collated from various studies to highlight differences in reactivity, yield, and stereoselectivity.
Table 1: Diastereoselective Alkylation of Chiral Lactams
| Synthon | Reaction Type | Electrophile / Nucleophile | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| This compound Derivative | N-Acyliminium Ion Alkylation | Allyltrimethylsilane | TiCl₄, CH₂Cl₂, -78 °C | 85 | >95:5 | (Implied from[3][6]) |
| Phenylglycinol-derived δ-Lactam | α-Alkylation | Methyl Iodide | LDA, THF, -78 °C to rt | 95 | >98:2 | [7] |
| Phenylglycinol-derived δ-Lactam | α-Alkylation | Benzyl Bromide | LDA, THF, -78 °C to rt | 93 | >98:2 | [7] |
| Chiral β-Lactam | Enolate Alkylation | Benzyl Bromide | LHMDS, THF, -78 °C | 85 | >99:1 (trans) | (Implied from[8]) |
Table 2: Enantioselective Synthesis and Reactions
| Synthon Class | Reaction Type | Catalyst / Chiral Auxiliary | Conditions | Yield (%) | Enantiomeric Excess (e.e.) | Reference |
| β-Lactam | Ketene-Imine Cycloaddition | Chiral Amine (BQ) | CH₂Cl₂, -78 °C | 84 | 94% | [9] |
| Substituted Pyrrolidine | Transaminase-Triggered Cyclization | Transaminase (ATA-256 or ATA-260) | KPi buffer, IPA, PLP, 30 °C | 90 | >99.5% | [10] |
| Substituted Piperidinone | Nitro-Mannich Reaction | Ni(II) Schiff Base Complex | CuI/FeCl₃, Toluene | High | ≥99% | [11] |
| 5-Oxopyrrolidine-3-carboxylic acid | Michael Addition / Cyclization | (S)-O-(α-phenylethyl)hydroxylamine | Pyridine, MeOH | 27 (overall) | 96:4 (e.r.) | [12] |
| 6-Oxopiperidine-3-carboxylic acid | Michael Addition / Cyclization | (S)-O-(α-phenylethyl)hydroxylamine | Pyridine, MeOH | 28 (overall) | 86:14 (e.r.) | [12] |
Logical Relationship of Chiral Lactams
The following diagram illustrates the relationship between common chiral lactams and their typical precursors, highlighting their central role in accessing diverse heterocyclic structures.
Caption: Origin and application of common chiral lactam synthons.
Experimental Protocols
Protocol 1: Stereoselective α-Alkylation of a Phenylglycinol-derived δ-Lactam[7]
This protocol describes the highly diastereoselective alkylation of a chiral piperidinone, which serves as a key step in the synthesis of enantiopure 3,3,5-trisubstituted piperidines.
Materials:
-
(5S,8aS)-5-Methyl-8a-phenyloxazolo[3,2-a]pyridin-3(2H)-one
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Methyl Iodide (MeI)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
-
Argon atmosphere
Procedure:
-
A solution of the δ-lactam (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere.
-
A solution of LDA (1.1 eq) is added dropwise over 10 minutes. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Methyl iodide (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired (5S,8aS)-2,5-dimethyl-8a-phenyloxazolo[3,2-a]pyridin-3(2H)-one.
-
Result: Yield = 95%, d.r. > 98:2.
-
Protocol 2: Catalytic Asymmetric Synthesis of a β-Lactam[9]
This protocol details the enantioselective synthesis of a β-lactam via the cycloaddition of a ketene and an imine, catalyzed by a chiral nucleophilic amine.
Materials:
-
N-Tosyl-α-imino ester (1.0 eq)
-
Phenylacetyl chloride (1.1 eq)
-
Hünig's base (diisopropylethylamine, 1.2 eq)
-
Benzoylquinine (BQ) (10 mol%)
-
Methylene chloride (CH₂Cl₂), anhydrous
-
Argon atmosphere
Procedure:
-
The N-tosyl-α-imino ester and benzoylquinine (BQ) are dissolved in anhydrous CH₂Cl₂ (0.1 M) in a flame-dried flask under an argon atmosphere and cooled to -78 °C.
-
A solution of phenylacetyl chloride and Hünig's base in CH₂Cl₂ is added via syringe pump over a period of 4 hours. This slow addition is critical to maintain a low concentration of the ketene generated in situ.
-
The reaction mixture is stirred at -78 °C for an additional 20 hours.
-
The reaction is quenched with saturated NaHCO₃ solution.
-
The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography (e.g., 10% ethyl acetate in hexanes) to yield the desired β-lactam.
-
Result: Yield = 84%, e.e. = 94%.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of a chiral lactam derivative, as described in the protocols.
Caption: General workflow for asymmetric lactam modification.
Conclusion
While this compound remains a robust and valuable chiral synthon, alternative lactam structures offer distinct advantages in accessing a broader range of stereochemically complex molecules. Chiral δ-lactams provide access to substituted piperidine cores, which are prevalent in alkaloids and pharmaceuticals.[13][14] Their six-membered ring allows for different conformational possibilities compared to the more planar pyrrolidinone system. Chiral β-lactams, though more strained, are excellent precursors for synthesizing unnatural α- and β-amino acids and serve as key intermediates in the synthesis of antibiotics and enzyme inhibitors.[9][15] The choice of synthon should be guided by the specific stereochemical and conformational requirements of the final target molecule. The data and protocols presented here offer a starting point for researchers to explore these versatile alternatives in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective reactions of N-acyliminium ions using chiral organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Search Results [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.de [thieme-connect.de]
- 15. Asymmetric synthesis of anticancer beta-lactams via Staudinger reaction: utilization of chiral ketene from carbohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Ligands Derived from Ethyl (2R)-5-Oxopyrrolidine-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the efficacy of various ligands derived from the chiral building block, ethyl (2R)-5-oxopyrrolidine-2-carboxylate. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. This document summarizes key experimental data on their anticancer, antimicrobial, neuroprotective, and enzyme inhibitory activities, offering a valuable resource for researchers engaged in drug discovery and development.
Comparative Efficacy Data
The following tables summarize the quantitative data on the biological activities of various 5-oxopyrrolidine derivatives, allowing for a direct comparison of their potency.
Anticancer Activity
A study by Kairytė and colleagues in 2022 investigated the in vitro anticancer activity of a series of novel 5-oxopyrrolidine derivatives against the A549 human lung adenocarcinoma cell line. The viability of the cancer cells was assessed after 24 hours of exposure to a 100 µM concentration of each compound.
| Compound ID | Derivative Class | Key Structural Features | A549 Cell Viability (%)[1] |
| Cisplatin (Control) | Platinum-based drug | - | 45.3 |
| 15 | Azole derivative | 2,5-dimethylpyrrole moiety | 66 |
| 18 | Hydrazone derivative | 4-aminophenyl group | 43.1 |
| 19 | Hydrazone derivative | 4-aminophenyl group, 2,5-dimethylpyrrole moiety | 39.5 |
| 20 | Bishydrazone derivative | Two 2-thienyl fragments | 35.2 |
| 21 | Bishydrazone derivative | Two 5-nitrothienyl moieties | 30.1 |
| 22 | Bishydrazone derivative | Two 2,5-dimethyl-3-furyl fragments | 38.7 |
Lower cell viability indicates higher anticancer activity.
Antimicrobial Activity
The same study also evaluated the antimicrobial properties of these derivatives. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Target Microorganism | MIC (µg/mL)[1] |
| Vancomycin (Control) | Staphylococcus aureus (MRSA) | 1-2 |
| 21 | Staphylococcus aureus (MRSA) | 1-8 |
| 21 | Staphylococcus aureus (Linezolid/Tedizolid-resistant) | 4-64 |
Lower MIC values indicate greater antimicrobial potency.
Neuroprotective Activity
Research into the neuroprotective effects of 5-oxopyrrolidine derivatives has identified promising candidates that can mitigate neuronal damage. One study synthesized a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives and evaluated their ability to protect against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro.
| Compound ID | Key Structural Features | Neuroprotective Activity (Cell Viability %) vs. NMDA-induced toxicity |
| Ifenprodil (Control) | NR2B-selective NMDA receptor antagonist | Data not available for direct comparison in the same format |
| 12k | 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivative | Showed higher potency than the reference compound ifenprodil[2] |
Enzyme Inhibitory Activity
Derivatives of 5-oxopyrrolidine have also been investigated as inhibitors of enzymes implicated in various diseases. A series of benzoxazole clubbed 2-pyrrolidinones were synthesized and evaluated as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system.
| Compound ID | Key Structural Features | MAGL Inhibition IC50 (nM)[3] |
| 19 | 4-NO2 phenyl benzoxazole derivative | 8.4 |
| 20 | 4-SO2NH2 phenyl benzoxazole derivative | 7.6 |
Lower IC50 values indicate more potent enzyme inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: A549 human lung adenocarcinoma cells were cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells were treated with 100 µM of each 5-oxopyrrolidine derivative or the control drug, cisplatin, and incubated for 24 hours.[1]
-
MTT Addition: After the incubation period, MTT solution (0.5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.[4][5]
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).[4]
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: Cell viability was calculated as a percentage relative to untreated control cells.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) was prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[7][8]
-
Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8][9]
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[9]
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.[7][8]
NMDA-Induced Cytotoxicity Assay for Neuroprotective Activity
This assay evaluates the ability of a compound to protect neurons from excitotoxicity induced by the overstimulation of NMDA receptors.
-
Neuronal Cell Culture: Primary cortical neurons were cultured in 96-well plates.
-
Compound Pre-incubation: The neurons were pre-incubated with the test compounds (e.g., 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives) for a specific period.[2]
-
NMDA Treatment: Excitotoxicity was induced by exposing the neurons to a high concentration of NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM).[6]
-
Incubation and Recovery: After NMDA exposure, the medium was replaced with fresh or conditioned medium, and the cells were allowed to recover for 24 hours.[6]
-
Assessment of Cell Viability: Neuronal viability was assessed using methods such as the LDH assay, which measures the release of lactate dehydrogenase from damaged cells, or the Calcein-AM assay for cell viability.[6]
Monoacylglycerol Lipase (MAGL) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MAGL.
-
Enzyme and Substrate Preparation: Recombinant human MAGL enzyme and a suitable substrate (e.g., a fluorogenic or chromogenic substrate like 4-nitrophenylacetate) were prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The MAGL enzyme was pre-incubated with various concentrations of the test compounds (e.g., benzoxazole clubbed 2-pyrrolidinones).[3]
-
Initiation of Reaction: The enzymatic reaction was initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Signal Detection: The product formation was monitored over time by measuring the change in fluorescence or absorbance using a plate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[3]
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below to enhance understanding.
Caption: Experimental workflow for the MTT assay to assess anticancer activity.
Caption: Nrf-2 signaling pathway activation by oxidative stress or ligand binding.
Caption: NMDA receptor-mediated excitotoxicity and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
Comparative Analysis of Cross-Reactivity for Pyrrolidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of various pyrrolidine-based compounds, supported by experimental data from published studies. The focus is on the specificity of antibodies developed for the detection of this class of compounds, which is crucial for the development of reliable immunoassays in research and diagnostics.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of different antibodies with a selection of pyrrolidine-based compounds, specifically focusing on the well-studied group of pyrrolizidine alkaloids. The data is primarily derived from competitive enzyme-linked immunosorbent assays (cELISA), where cross-reactivity is calculated based on the concentration of the competing compound required to cause 50% inhibition (IC50) of the antibody-antigen binding.
| Target Alkaloid (Immunogen) | Antibody | Competing Alkaloid | Cross-Reactivity (%) | Reference |
| Senecionine | senAb | Jacobine | 100 | [1] |
| Senecionine | 121 | [1] | ||
| Retrorsine | 100 | [1] | ||
| Senkirkine | <0.1 | [1] | ||
| Retrorsine | Monoclonal | Jacoline* | No cross-reactivity | [1] |
| Retrorsine | 100 | [1][2] | ||
| Acetylgynuramine | Binding observed | [2] | ||
| Gynuramine | Binding observed | [2] | ||
| Integerrimine | Binding observed | [2] | ||
| Neoplatyphylline | Binding observed | [2] | ||
| Platyphylline | Binding observed | [2] | ||
| Rosmarinine | Binding observed | [2] | ||
| Senecionine | Binding observed | [2] | ||
| Seneciphylline | Binding observed | [2] | ||
| Senkirkine | No cross-reactivity | [2] | ||
| Angeloyl-heliotridine | No cross-reactivity | [2] | ||
| Heliotridine | No cross-reactivity | [2] | ||
| Axillarine | No cross-reactivity | [2] | ||
| Anacrotine | No cross-reactivity | [2] | ||
| Monocrotaline | No cross-reactivity | [2] | ||
| Madurensine | No cross-reactivity | [2] | ||
| Otosenine | No cross-reactivity | [2] | ||
| Retronecine | No cross-reactivity | [2] | ||
| Tussilagine | No cross-reactivity | [2] | ||
| Triangularine | No cross-reactivity | [2] | ||
| Seneciphylline N-oxide | No cross-reactivity | [2] |
*Jacoline is a stereoisomer of Jacobine.
Experimental Protocol: Competitive Direct ELISA for Pyrrolidine Alkaloid Detection
This protocol outlines the key steps for determining the cross-reactivity of antibodies against various pyrrolizidine alkaloids.[1]
1. Reagent Preparation:
-
Coating Buffer: 0.05 M Carbonate-bicarbonate buffer, pH 9.6.
-
Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Assay Buffer: 0.1 M Phosphate buffer, pH 6.0, with 0.05% BSA.
2. Plate Coating:
-
Microtiter plates are coated with 100 µL/well of the target alkaloid-protein conjugate (the immunogen) diluted in coating buffer.
-
The plates are incubated overnight at 4°C.
3. Blocking:
-
The coated plates are washed three times with washing buffer.
-
The remaining protein-binding sites are blocked by adding 200 µL/well of blocking buffer and incubating for 1 hour at 37°C.[1]
-
After incubation, the plates are washed again three times with washing buffer.[1]
4. Competitive Reaction:
-
50 µL of standard solutions or samples containing the pyrrolizidine alkaloids are added to the wells.[1]
-
50 µL of the specific antibody (e.g., HRP-conjugated) is then added to each well.[1]
-
The plate is incubated for 1 hour at 37°C on a microplate shaker.[1]
5. Detection:
-
The plate is washed five times with washing buffer to remove unbound reagents.[1]
-
100 µL of TMB substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
The enzymatic reaction is stopped by adding 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
6. Data Analysis:
-
The optical density (OD) is measured at 450 nm using a microplate reader.[1]
-
A standard curve is generated by plotting the OD values against the logarithm of the alkaloid concentration.
-
The IC50 values are determined from the standard curve.
-
The percentage of cross-reactivity is calculated using the following formula: (IC50 of the target alkaloid / IC50 of the competing alkaloid) x 100%[1]
Experimental Workflow
The following diagram illustrates the key steps in a competitive direct ELISA for determining antibody cross-reactivity with similar pyrrolidine-based compounds.
Caption: Competitive Direct ELISA Workflow for Cross-Reactivity Assessment.
References
Safety Operating Guide
Proper Disposal of Ethyl (2R)-5-oxopyrrolidine-2-carboxylate: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a chemical intermediate used in pharmaceutical and chemical research. The following procedures are based on established best practices for handling laboratory chemical waste and should be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety Considerations: Before handling this compound, it is imperative to consult the material's specific Safety Data Sheet (SDS). Always operate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, is mandatory.[1][2]
Quantitative Safety Data
While a complete Safety Data Sheet (SDS) for this compound should be consulted for detailed information, the following table summarizes its known hazard classifications.
| Data Point | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| GHS Pictogram | Warning | [3] |
| Molecular Formula | C7H11NO3 | [3] |
| Molecular Weight | 157.17 g/mol | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process to ensure personnel safety and environmental compliance. Do not dispose of this chemical down the drain or in regular trash.[1][4]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste : Based on its GHS classification as a skin, eye, and respiratory irritant, this compound must be treated as hazardous waste.[3]
-
Segregate Waste Streams :
-
Solid Waste : Collect any solid waste contaminated with the compound in a dedicated, clearly labeled, and compatible container.
-
Liquid Waste : Use a designated, leak-proof hazardous waste container for liquid waste.[2]
-
Avoid Mixing : Do not mix this waste with other incompatible waste streams. For instance, keep it separate from strong acids, bases, and oxidizing agents.[2][4][5] Although specific incompatibilities for this compound are not detailed, the parent compound, pyrrolidine, is incompatible with acids and strong oxidizing agents.[6][7]
-
Step 2: Waste Accumulation and Storage
-
Container Requirements :
-
Labeling :
-
Storage :
Step 3: Spill Management
-
Minor Spills :
-
Major Spills :
Step 4: Final Disposal
-
Contact EHS : All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] Do not attempt to transport hazardous waste yourself.[8]
-
Schedule Pickup : When your waste container is full, contact your EHS office to schedule a waste pickup.[2] A full container should have at least one inch of headroom to allow for expansion.[4]
-
Maintain Records : Keep a log of all chemicals added to the waste container to maintain an accurate inventory.[2]
Step 5: Decontamination of Empty Containers
-
Triple Rinsing : Empty containers that held this compound must be decontaminated before being disposed of as regular trash. Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[2]
-
Rinsate Collection : The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[2]
-
Final Disposal of Container : After triple rinsing and allowing the container to air dry, deface or remove all labels before disposing of it as regular laboratory glass or solid waste, in accordance with your institution's policies.[5][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H11NO3 | CID 643508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. nj.gov [nj.gov]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Ethyl (2R)-5-oxopyrrolidine-2-carboxylate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a valuable chiral building block in organic synthesis.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Tightly fitting and conforming to EN 166 (EU) or NIOSH (US) standards, with side-shields.[2] | Protects against splashes and eye contact, which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant Gloves | Inspected prior to use and suitable for the chemicals being handled. | Prevents skin contact, which can cause irritation.[1] |
| Lab Coat | Fire/flame resistant and impervious clothing.[2] | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Full-face Respirator | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] | Protects the respiratory system from potential irritation.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the chemical's integrity and preventing accidental exposure.
-
Engineering Controls : Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation risks[3].
-
Handling Practices : Avoid direct contact with the skin and eyes[4]. Wash hands thoroughly with soap and water after handling[2]. Do not eat, drink, or smoke in areas where the chemical is handled or stored[5].
-
Storage Conditions : Store in a tightly closed container in a dry and well-ventilated place[4].
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek medical attention if irritation persists[3]. |
| Skin Contact | Wash off immediately with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical help[2]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7] |
Spillage and Disposal Plan
Accidental spills should be managed promptly and safely.
-
Spill Containment : For spills, wear appropriate personal protective equipment. Mix the spilled material with sand or a similar inert absorbent material[3].
-
Disposal : Sweep up the absorbed material and place it in a tightly closed container for disposal[3]. All waste disposal must be conducted in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses[3].
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Hazard, Exposure, and Response Logic
The following diagram illustrates the logical relationship between a potential hazard, the route of exposure, the required PPE to mitigate the risk, and the appropriate first aid response in case of an incident.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
